SX-517
Description
Structure
2D Structure
Properties
CAS No. |
1240494-13-6 |
|---|---|
Molecular Formula |
C19H16BFN2O3S |
Molecular Weight |
382.2 g/mol |
IUPAC Name |
[2-[[5-[(4-fluorophenyl)carbamoyl]-2-pyridinyl]sulfanylmethyl]phenyl]boronic acid |
InChI |
InChI=1S/C19H16BFN2O3S/c21-15-6-8-16(9-7-15)23-19(24)13-5-10-18(22-11-13)27-12-14-3-1-2-4-17(14)20(25)26/h1-11,25-26H,12H2,(H,23,24) |
InChI Key |
VZRIHFZJVIOJBE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SX-517; SX 517; SX517. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery of SX-517, a Novel CXCR1/2 Antagonist
Introduction
The C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2) are G protein-coupled receptors that play a pivotal role in the activation and recruitment of neutrophils, key mediators of inflammation.[1][2] Their ligands, particularly CXCL8 (Interleukin-8), which binds to both CXCR1 and CXCR2, and CXCL1 (GROα), a selective agonist for CXCR2, are implicated in a range of inflammatory diseases and certain cancers.[1][3] This has made CXCR1 and CXCR2 significant targets for therapeutic intervention. This technical guide details the discovery of SX-517, a potent, noncompetitive, dual antagonist of CXCR1 and CXCR2, representing a novel class of boronic acid-containing chemokine receptor inhibitors.[1]
Quantitative Data Summary
The inhibitory activity of this compound was quantified across various in vitro assays, demonstrating its potency as a dual CXCR1/2 antagonist. The data is summarized in the table below.
| Assay Type | Ligand | Cell Type | IC50 (nM) | Reference |
| Ca²⁺ Flux | CXCL1 | Human Polymorphonuclear Cells (hPMNs) | 38 | |
| Ca²⁺ Flux | CXCL8 | Human Polymorphonuclear Cells (hPMNs) | 36 | |
| [³⁵S]GTPγS Binding | CXCL8 | HEK293 cells expressing CXCR2 | 60 ± 7 | |
| Ca²⁺ Flux | CXCL8 | HEK293 cells expressing CXCR1 | 880 | |
| Ca²⁺ Flux | CXCL8 | HEK293 cells expressing CXCR2 | 210 |
Mechanism of Action and Signaling Pathway
This compound functions as a noncompetitive antagonist of both CXCR1 and CXCR2. This was demonstrated by its inability to displace the binding of the radiolabeled ligand [¹²⁵I]-CXCL8 to membranes from HEK293 cells stably expressing CXCR2. Instead of competing with the natural ligands at the orthosteric binding site, this compound is believed to act at an allosteric or intracellular site to inhibit receptor signaling.
Upon agonist binding (e.g., CXCL8), CXCR1/2 receptors activate heterotrimeric G-proteins, leading to the dissociation of Gαi and Gβγ subunits. These subunits then trigger downstream signaling cascades, including the activation of Phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca²⁺ flux), and the PI3K and MAPK/ERK pathways, which are involved in cell migration and proliferation. This compound effectively blocks these downstream events, including Ca²⁺ flux and ERK1/2 phosphorylation.
Caption: CXCR1/2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The discovery and characterization of this compound involved several key in vitro and in vivo assays.
Calcium Flux Assay in Human Polymorphonuclear Cells (hPMNs)
This assay was used as the primary screen to evaluate the inhibitory effect of compounds on CXCR1/2 activation.
-
Objective: To measure a compound's ability to inhibit CXCL1- or CXCL8-stimulated release of intracellular calcium.
-
Methodology:
-
Cell Preparation: Isolate hPMNs from the whole blood of healthy human donors.
-
Dye Loading: Load the isolated hPMNs with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: Incubate the dye-loaded cells with varying concentrations of this compound or vehicle control.
-
Stimulation: Stimulate the cells with a specific agonist, either CXCL1 or CXCL8.
-
Data Acquisition: Measure the change in fluorescence intensity over time using a fluorometer. The increase in fluorescence corresponds to the increase in intracellular Ca²⁺ concentration.
-
Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the receptor, a proximal event to ligand binding.
-
Objective: To determine the effect of this compound on CXCL8-induced G-protein activation in cells expressing CXCR2.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human CXCR2.
-
Assay Reaction: Incubate the membranes with a fixed concentration of CXCL8, various concentrations of this compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: Allow the binding reaction to proceed at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound [³⁵S]GTPγS.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Analysis: Determine the IC50 value, representing the concentration of this compound that inhibits 50% of the specific [³⁵S]GTPγS binding induced by CXCL8.
-
Caption: Experimental workflow for the Calcium Flux Assay.
ERK1/2 Phosphorylation Assay
This assay assesses the inhibition of a key downstream signaling event mediated by CXCR2.
-
Objective: To evaluate the ability of this compound to block CXCL8-induced phosphorylation of ERK1/2.
-
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing CXCR2.
-
Pre-treatment: Treat the cells with this compound (e.g., 10 μM) for a specified time.
-
Stimulation: Stimulate the cells with CXCL8 (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30 min).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK, assessing the level of inhibition.
-
In Vivo Murine Air-Pouch Model of Inflammation
This model was used to assess the anti-inflammatory efficacy of this compound in a living organism.
-
Objective: To determine if this compound can inhibit neutrophil-predominated inflammation in vivo.
-
Methodology:
-
Model Induction: Create a subcutaneous air pouch on the backs of male CD1 SWISS mice by injecting sterile air.
-
Inflammation Induction: Inject an inflammatory agent (e.g., carrageenan) into the pouch to induce an inflammatory response and neutrophil recruitment.
-
Compound Administration: Administer this compound intravenously at a specified dose (e.g., 0.2 mg/kg) at the time of inflammation induction. A control group receives a vehicle.
-
Pouch Lavage: After a set period (e.g., 4 hours), collect the cellular exudate from the pouch by washing it with saline.
-
Cell Counting: Determine the total number of inflammatory cells (leukocytes) in the lavage fluid using a cell counter.
-
Analysis: Compare the total cell counts between the this compound-treated group and the vehicle-treated control group to determine the percentage of inflammation inhibition.
-
Conclusion
The discovery of this compound marked a significant advancement in the development of CXCR1/2 antagonists. Its unique boronic acid structure and noncompetitive mechanism of action distinguish it from other inhibitors. Through a series of rigorous in vitro and in vivo experiments, this compound was identified as a potent dual inhibitor of CXCR1 and CXCR2, effectively blocking key signaling events such as calcium mobilization and ERK phosphorylation, and demonstrating significant anti-inflammatory activity in a murine model. These findings establish this compound as a novel and valuable pharmacological tool and a promising lead compound for the development of therapeutics targeting neutrophil-driven inflammatory diseases.
References
- 1. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (this compound): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (this compound): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to SX-517: A Noncompetitive Dual Antagonist of CXCR1 and CXCR2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of SX-517, a potent, noncompetitive dual antagonist of the chemokine receptors CXCR1 and CXCR2. All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Visualizations of the relevant signaling pathway and a representative experimental workflow are included to facilitate a deeper understanding of this compound's mechanism of action and evaluation.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid, is a novel boronic acid-containing compound.[1] Its chemical structure and key identifiers are summarized below.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid | [1] |
| CAS Number | 1240494-13-6 | [1] |
| Molecular Formula | C₁₉H₁₆BFN₂O₃S | [1] |
| Molecular Weight | 382.22 g/mol | |
| SMILES | B(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)O | |
| InChI | InChI=1S/C19H16BFN2O3S/c21-13-7-5-12(6-8-13)22-19(25)15-4-3-14(23-10-15)27-9-11-1-2-1-1-16(11)20(24)26/h1-8,10H,9H2,(H,22,25)(H2,24,26) | |
| Hydrogen Bond Acceptors | 5 | [2] |
| Hydrogen Bond Donors | 3 | |
| Rotatable Bonds | 7 | |
| Solubility | DMSO: 100 mg/mL (261.63 mM; requires ultrasonic assistance) |
Pharmacological Properties and Mechanism of Action
This compound is a potent, noncompetitive antagonist of both CXCR1 and CXCR2, which are G protein-coupled receptors (GPCRs) that play a crucial role in inflammatory responses. The primary ligands for these receptors are chemokines such as CXCL1 (for CXCR2) and CXCL8 (for both CXCR1 and CXCR2). By inhibiting these receptors, this compound effectively blocks downstream signaling pathways, leading to a reduction in inflammatory cell recruitment and activation.
In Vitro Activity
The inhibitory activity of this compound has been quantified in several key in vitro assays.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line/System | Ligand | IC₅₀ | Reference |
| Ca²⁺ Flux | Human Polymorphonuclear (PMN) cells | CXCL1 | 38 nM | |
| [³⁵S]GTPγS Binding | HEK293 cells stably expressing CXCR2 | CXCL8 | 60 nM | |
| ERK1/2 Phosphorylation | HEK293 cells stably expressing CXCR2 | CXCL8 | Inhibition observed at 10 µM |
In Vivo Activity
This compound has demonstrated significant anti-inflammatory effects in a murine model of inflammation.
Table 3: In Vivo Activity of this compound
| Model | Species | Dose | Effect | Reference |
| Carrageenan-induced air pouch | Mouse | 0.2 mg/kg (intravenous) | Significant inhibition of inflammation |
Signaling Pathway
CXCR1 and CXCR2 are coupled to the Gαi subunit of heterotrimeric G proteins. Ligand binding triggers a conformational change in the receptor, leading to the dissociation of the G protein subunits (Gαi and Gβγ). Both subunits initiate downstream signaling cascades, including the activation of Phospholipase Cβ (PLCβ) and Phosphatidylinositol 3-kinase (PI3K). PLCβ activation leads to an increase in intracellular calcium concentrations ([Ca²⁺]i), while PI3K activation can lead to the phosphorylation of Akt and subsequently influence various cellular processes. Another important downstream event is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2. This compound, as a noncompetitive antagonist, inhibits these signaling events.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
CXCL1-Stimulated Ca²⁺ Flux Assay in Human Neutrophils
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) in human neutrophils following stimulation with the chemokine CXCL1.
-
Isolation of Human Polymorphonuclear (PMN) Cells: Isolate PMNs from fresh human blood using standard density gradient centrifugation methods.
-
Dye Loading: Resuspend the isolated PMNs in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) and load with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating at room temperature in the dark.
-
Compound Incubation: Wash the cells to remove excess dye and resuspend in buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period.
-
Stimulation and Measurement: Transfer the cell suspension to a fluorometer cuvette. Establish a baseline fluorescence reading. Inject a solution of CXCL1 to stimulate the cells and continuously record the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. The change in fluorescence corresponds to the change in [Ca²⁺]i.
-
Data Analysis: Calculate the peak fluorescence response for each concentration of this compound and normalize to the response of the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
CXCL8-Induced [³⁵S]GTPγS Binding Assay
This assay assesses the ability of this compound to inhibit G protein activation by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes containing the target receptor.
-
Membrane Preparation: Culture HEK293 cells stably expressing human CXCR2. Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Binding Reaction: In a microplate, combine the cell membranes, varying concentrations of this compound or vehicle control, the stimulating ligand CXCL8, and [³⁵S]GTPγS.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period to allow for [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Dry the filters and measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements. Normalize the data to the response induced by CXCL8 in the absence of an inhibitor and calculate the IC₅₀ value.
CXCL8-Induced ERK1/2 Phosphorylation Assay
This assay determines the effect of this compound on the downstream signaling event of ERK1/2 phosphorylation in response to receptor activation.
-
Cell Culture and Starvation: Culture HEK293 cells stably expressing CXCR2 to near confluency. Serum-starve the cells overnight to reduce basal levels of ERK1/2 phosphorylation.
-
Compound Treatment and Stimulation: Pre-treat the starved cells with this compound (e.g., 10 µM) or vehicle for a specified time. Stimulate the cells with CXCL8 for various time points.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading. Quantify the band intensities for p-ERK1/2 and total ERK1/2. Express the level of phosphorylation as the ratio of p-ERK1/2 to total ERK1/2.
Murine Air Pouch Model of Inflammation
This in vivo model is used to assess the anti-inflammatory properties of a compound in a localized inflammatory environment.
-
Pouch Formation: In mice (e.g., BALB/c strain), create a subcutaneous air pouch by injecting sterile air into the dorsal region. Repeat the air injection after a few days to maintain the pouch.
-
Compound Administration: Administer this compound (e.g., 0.2 mg/kg) or vehicle control intravenously.
-
Induction of Inflammation: After a specified time following compound administration, inject a pro-inflammatory agent, such as carrageenan, into the air pouch.
-
Exudate Collection: At a defined time point after carrageenan injection (e.g., 4 hours), euthanize the mice and collect the inflammatory exudate from the air pouch by washing the pouch with sterile saline.
-
Analysis:
-
Measure the volume of the collected exudate.
-
Perform a total and differential cell count on the exudate to determine the number of infiltrating leukocytes, particularly neutrophils.
-
-
Data Analysis: Compare the exudate volume and cell counts between the this compound-treated group and the vehicle control group to determine the percentage of inhibition of inflammation.
Conclusion
This compound is a potent and specific dual antagonist of the CXCR1 and CXCR2 receptors. Its ability to inhibit key downstream signaling events, including calcium mobilization and ERK1/2 phosphorylation, translates into significant anti-inflammatory activity both in vitro and in vivo. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the CXCR1/2 signaling axis.
References
SX-517: A Novel Boronic Acid Pharmacophore for CXCR1/2 Antagonism
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
SX-517, chemically known as 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid, has emerged as a first-in-class, potent, and noncompetitive antagonist of the chemokine receptors CXCR1 and CXCR2. These G protein-coupled receptors (GPCRs) play a pivotal role in the inflammatory cascade, primarily through the recruitment and activation of neutrophils. The unique boronic acid pharmacophore of this compound represents a significant advancement in the development of therapeutics targeting inflammatory diseases with a substantial neutrophil component. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and key experimental data related to this compound.
Chemical Structure
IUPAC Name: 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid
Molecular Formula: C₁₉H₁₅BFN₃O₃S
Molecular Weight: 411.22 g/mol
Quantitative Biological Activity
The biological activity of this compound has been characterized through a series of in vitro and in vivo assays, demonstrating its potent antagonism of CXCR1 and CXCR2. The key quantitative data are summarized in the table below for ease of comparison.
| Assay | Target/Stimulus | Cell Type/System | Readout | IC₅₀ (nM) | In Vivo Efficacy |
| Calcium Flux Inhibition | CXCL1 | Human Polymorphonuclear Cells (PMNs) | Intracellular Ca²⁺ Flux | 38 | - |
| [³⁵S]GTPγS Binding Antagonism | CXCL8 | HEK293 cells expressing CXCR2 | [³⁵S]GTPγS Binding | 60 | - |
| ERK1/2 Phosphorylation Inhibition | CXCL8 | HEK293 cells expressing CXCR2 | ERK1/2 Phosphorylation | - | - |
| In Vivo Anti-inflammatory Activity | Thioglycollate | Murine Model (mice) | Neutrophil Infiltration | - | Significant inhibition at 0.2 mg/kg (intravenous) |
Mechanism of Action & Signaling Pathway
This compound exerts its pharmacological effect by acting as a noncompetitive antagonist of CXCR1 and CXCR2. This means it does not compete with the natural chemokine ligands (like CXCL1 and CXCL8) for the same binding site on the receptor. Instead, it is thought to bind to an allosteric site, inducing a conformational change in the receptor that prevents its activation, even when the natural ligand is bound.
The binding of chemokines such as CXCL1 and CXCL8 to CXCR1 and CXCR2 initiates a signaling cascade that is crucial for neutrophil activation and chemotaxis. This process begins with the activation of a heterotrimeric G-protein, leading to the dissociation of its Gα and Gβγ subunits. These subunits then activate downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC), respectively. PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), which activates Akt and other downstream targets. Both pathways converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which ultimately leads to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound, by inhibiting receptor activation, effectively blocks these downstream signaling events.
CXCR1/2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific laboratory conditions.
Synthesis of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid (this compound)
The synthesis of this compound is a multi-step process. A general outline based on the discovery publication is provided below. For a detailed, step-by-step protocol, please refer to the primary literature.
General Synthetic Workflow for this compound.
Detailed Protocol (Representative):
-
Preparation of 6-chloro-N-(4-fluorophenyl)nicotinamide: To a solution of 4-fluoroaniline in a suitable solvent (e.g., dichloromethane), add 6-chloronicotinoyl chloride dropwise at 0 °C. The reaction is stirred and allowed to warm to room temperature. The product is then isolated and purified.
-
Preparation of 6-mercapto-N-(4-fluorophenyl)nicotinamide: The 6-chloro-N-(4-fluorophenyl)nicotinamide is reacted with a thiolating agent, such as sodium hydrosulfide (NaSH), in a polar aprotic solvent like dimethylformamide (DMF).
-
Synthesis of this compound: The 6-mercapto-N-(4-fluorophenyl)nicotinamide is then alkylated with 2-(bromomethyl)phenylboronic acid in the presence of a base (e.g., sodium hydroxide) in a solvent such as ethanol. The final product, this compound, is purified by chromatography.
CXCL1-Stimulated Calcium Flux Assay in Human Polymorphonuclear Cells (PMNs)
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration in human neutrophils upon stimulation with the chemokine CXCL1.
Materials:
-
Human PMNs (isolated from fresh human blood)
-
CXCL1 (recombinant human)
-
This compound
-
Fura-2 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Pluronic F-127
-
Probenecid
-
Fluorescence plate reader capable of ratiometric measurements (Ex: 340/380 nm, Em: 510 nm)
Protocol:
-
PMN Isolation: Isolate PMNs from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Dye Loading: Resuspend the isolated PMNs in HBSS. Load the cells with Fura-2 AM (typically 1-5 µM) in the presence of Pluronic F-127 and probenecid for 30-60 minutes at 37 °C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Compound Incubation: Pre-incubate the Fura-2 loaded PMNs with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37 °C.
-
Stimulation and Measurement: Place the cell suspension in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject CXCL1 to a final concentration known to elicit a robust calcium response. Immediately begin recording the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Data Analysis: The ratio of the fluorescence intensities (340/380 nm) is calculated to determine the intracellular calcium concentration. The inhibitory effect of this compound is determined by comparing the peak calcium response in the presence of the compound to the vehicle control. IC₅₀ values are calculated from the dose-response curves.
[³⁵S]GTPγS Binding Assay in HEK293 Cells Expressing CXCR2
This assay assesses the ability of this compound to inhibit the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to CXCR2.
Materials:
-
Membranes from HEK293 cells stably expressing human CXCR2
-
[³⁵S]GTPγS (radiolabeled)
-
GTPγS (unlabeled)
-
GDP
-
CXCL8 (recombinant human)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare crude membranes from HEK293-CXCR2 cells by homogenization and centrifugation.
-
Assay Setup: In a microplate, combine the cell membranes, varying concentrations of this compound or vehicle, CXCL8 (at a concentration that gives a submaximal response), and GDP.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction. Incubate for a specified time (e.g., 60 minutes) at 30 °C.
-
Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measurement: The amount of bound [³⁵S]GTPγS on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The specific binding is calculated, and the inhibitory effect of this compound is determined. IC₅₀ values are generated from concentration-response curves.
ERK1/2 Phosphorylation Assay
This assay determines the effect of this compound on the phosphorylation of ERK1/2, a key downstream signaling molecule in the CXCR2 pathway.
Materials:
-
HEK293 cells stably expressing CXCR2
-
CXCL8 (recombinant human)
-
This compound
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Cell Culture and Treatment: Culture HEK293-CXCR2 cells to near confluency. Serum-starve the cells overnight. Pre-treat the cells with different concentrations of this compound or vehicle for a defined period.
-
Stimulation: Stimulate the cells with CXCL8 for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the anti-phospho-ERK1/2 primary antibody. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
In Vivo Murine Model of Inflammation
A common model to assess the anti-inflammatory effects of compounds like this compound is the thioglycollate-induced peritonitis model.
Materials:
-
Mice (e.g., C57BL/6)
-
Thioglycollate broth (sterile)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometer and antibodies for neutrophil markers (e.g., Ly6G)
Protocol:
-
Induction of Peritonitis: Inject mice intraperitoneally (i.p.) with sterile thioglycollate broth to induce an inflammatory response and recruit neutrophils to the peritoneal cavity.
-
Compound Administration: Administer this compound (e.g., 0.2 mg/kg) or vehicle control intravenously (i.v.) at a specified time point relative to the thioglycollate injection (e.g., shortly before or after).
-
Peritoneal Lavage: At a predetermined time after thioglycollate injection (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage with cold PBS to collect the inflammatory cells.
-
Cell Counting and Analysis: Count the total number of cells in the peritoneal lavage fluid.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against neutrophil-specific markers (e.g., Ly6G) and analyze by flow cytometry to quantify the number of neutrophils.
-
Data Analysis: Compare the number of neutrophils in the peritoneal cavity of this compound-treated mice to that of vehicle-treated mice to determine the in vivo anti-inflammatory efficacy.
Conclusion
This compound stands out as a pioneering molecule in the field of chemokine receptor antagonism due to its novel boronic acid pharmacophore and its noncompetitive mechanism of action. The potent in vitro and in vivo activities make it a valuable tool for studying the roles of CXCR1 and CXCR2 in inflammatory processes and a promising lead compound for the development of new anti-inflammatory therapies. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and to explore the therapeutic potential of this innovative class of compounds.
Initial In Vitro Characterization of SX-517: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro characterization of SX-517, a potent and noncompetitive antagonist of the chemokine receptors CXCR1 and CXCR2. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, immunology, and drug discovery.
Introduction to this compound
This compound, chemically known as 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid, is a novel small molecule that has demonstrated significant potential as an antagonist of CXCR1 and CXCR2. These G protein-coupled receptors (GPCRs) play a crucial role in the inflammatory response by mediating the chemotaxis of neutrophils in response to chemokines such as CXCL1 and CXCL8 (Interleukin-8). Dysregulation of CXCR1/2 signaling is implicated in a variety of inflammatory diseases and cancer. This compound represents a unique class of boronic acid-containing compounds that exhibit a noncompetitive mechanism of inhibition, making it a valuable tool for studying CXCR1/2 signaling and a potential therapeutic candidate.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial in vitro characterization of this compound.
Table 1: Inhibitory Potency of this compound in Functional Assays
| Assay Type | Cell Type | Stimulus | Measured Effect | IC50 (nM) | Citation |
| Calcium Flux | Human Polymorphonuclear Cells (PMNs) | CXCL1 | Inhibition of Ca2+ mobilization | 38 | [1][2] |
| Calcium Flux | Human Polymorphonuclear Cells (PMNs) | CXCL8 | Inhibition of Ca2+ mobilization | 36 | [2] |
| GTPγS Binding | HEK293 cells stably expressing human CXCR2 | CXCL8 (10 nM) | Antagonism of [35S]GTPγS binding | 60 | [1][2] |
Table 2: Selectivity of this compound
| Assay Type | Cell Type | Stimulus | Effect of this compound | Citation |
| Calcium Flux | Human PMNs | C5a | No effect | |
| Calcium Flux | Human PMNs | fMLF | No effect | |
| Calcium Flux | Human PMNs | PAF | No effect |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize this compound.
Calcium Flux Assay in Human Polymorphonuclear Cells (PMNs)
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by chemokine receptor agonists.
Materials:
-
Human Polymorphonuclear Cells (PMNs), freshly isolated
-
Hank's Balanced Salt Solution without Ca2+ and Mg2+ (HBSS-)
-
HEPES buffer
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
CXCL1 or CXCL8 (human recombinant)
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Protocol:
-
PMN Isolation: Isolate human PMNs from fresh whole blood using standard density gradient centrifugation methods.
-
Cell Loading: Resuspend the isolated PMNs in HBSS- supplemented with 10 mM HEPES. Load the cells with Fluo-4 AM dye (typically 1-5 µM) in the presence of an equal concentration of Pluronic F-127 to aid in dye solubilization. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells twice with HBSS- containing 10 mM HEPES to remove extracellular dye.
-
Cell Plating: Resuspend the washed cells in HBSS- with HEPES and plate them into a 96-well black, clear-bottom microplate at a density of approximately 1-5 x 10^5 cells per well.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the microplate into a fluorescence plate reader. Establish a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).
-
Agonist Injection and Data Acquisition: Inject a pre-determined concentration of CXCL1 or CXCL8 into the wells while simultaneously recording the fluorescence intensity over time. A rapid increase in fluorescence indicates calcium mobilization.
-
Data Analysis: The peak fluorescence intensity following agonist injection is measured. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium flux compared to the control (agonist alone). IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
[35S]GTPγS Binding Assay in HEK293-CXCR2 Cell Membranes
This assay assesses the ability of this compound to inhibit the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins coupled to CXCR2.
Materials:
-
HEK293 cells stably expressing human CXCR2
-
Cell lysis buffer (e.g., hypotonic buffer with protease inhibitors)
-
Membrane preparation buffer (e.g., Tris-HCl buffer)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)
-
[35S]GTPγS (radioligand)
-
GDP (Guanosine diphosphate)
-
CXCL8 (human recombinant)
-
This compound
-
Scintillation vials and scintillation fluid
-
Glass fiber filter mats
-
Filtration apparatus
Protocol:
-
Membrane Preparation: Harvest HEK293-CXCR2 cells and lyse them in a hypotonic buffer. Isolate the cell membranes by differential centrifugation. Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), assay buffer, GDP (to reduce basal binding), and varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of CXCL8 to the wells to stimulate GTPγS binding. For antagonist testing, pre-incubate the membranes with this compound before adding the agonist.
-
Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction. Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Quantification: Place the filter mats into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS) from the total binding. The inhibitory effect of this compound is calculated as the percentage reduction in agonist-stimulated [35S]GTPγS binding. IC50 values are determined from concentration-response curves.
ERK1/2 Phosphorylation Assay in HEK293-CXCR2 Cells
This Western blot-based assay measures the ability of this compound to inhibit the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the CXCR2 signaling cascade.
Materials:
-
HEK293 cells stably expressing human CXCR2
-
Cell culture medium (e.g., DMEM) with and without serum
-
CXCL8 (human recombinant)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Culture and Serum Starvation: Culture HEK293-CXCR2 cells to ~80-90% confluency. To reduce basal ERK1/2 phosphorylation, serum-starve the cells for 4-18 hours prior to the experiment.
-
Compound Treatment and Stimulation: Pre-incubate the serum-starved cells with varying concentrations of this compound for 30-60 minutes. Subsequently, stimulate the cells with a fixed concentration of CXCL8 for a short period (typically 5-15 minutes) at 37°C.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software. The level of ERK1/2 phosphorylation is expressed as the ratio of phospho-ERK1/2 to total ERK1/2. The inhibitory effect of this compound is determined by comparing the phosphorylation levels in treated versus untreated, agonist-stimulated cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: CXCR1/2 Signaling Pathway and the inhibitory action of this compound.
References
No Publicly Available In Vivo Data for SX-517 in Inflammation Models
Despite a comprehensive search for preliminary in vivo studies of the compound SX-517 in inflammation models, no publicly available scientific literature, technical guides, or whitepapers detailing its effects were identified. Consequently, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway visualizations for this compound is not possible at this time.
The search for "in vivo studies of this compound in inflammation" and "this compound mechanism of action in inflammatory models" did not yield any specific results for a compound designated as this compound. The search results did, however, provide information on other investigational and approved anti-inflammatory compounds, highlighting the types of in vivo models and methodologies commonly employed in this area of research. These include models such as lipopolysaccharide (LPS)-induced lung injury and sepsis, as well as Freund's complete adjuvant (FCA)-induced arthritis.
The available literature on other compounds demonstrates standard practices for presenting data from such studies. This typically includes:
-
Quantitative Data Tables: Summarizing dose-dependent effects on inflammatory markers like cytokines (e.g., IL-1β, IL-6, TNF-α), changes in immune cell infiltration, and physiological outcomes such as paw volume or arthritic index.
-
Detailed Experimental Protocols: Outlining the specifics of the animal models used, including species, induction of inflammation, treatment regimens (dosing, frequency, route of administration), and the analytical methods employed for assessing outcomes (e.g., ELISA, qPCR, Western blotting, histology).
-
Signaling Pathway Diagrams: Visual representations of the molecular mechanisms through which a compound exerts its anti-inflammatory effects, often depicting pathways like NF-κB signaling.
While these examples provide a framework for the requested technical guide, the absence of any specific data for this compound prevents the generation of the required content. Researchers, scientists, and drug development professionals interested in the in vivo anti-inflammatory profile of this compound are encouraged to consult proprietary research from the developing organization or await future publications in peer-reviewed journals.
The Role of CXCR1 and CXCR2 in Neutrophil Activation and Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2), pivotal mediators of neutrophil function. It details their signaling mechanisms, roles in neutrophil activation and recruitment, and key experimental methodologies used in their study.
Introduction to the CXCR1/2 Axis
Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense in the innate immune system.[1][2] Their rapid recruitment to sites of infection or injury is critical for host defense, involving processes like phagocytosis, degranulation, and the formation of Neutrophil Extracellular Traps (NETs).[1][2] This recruitment and subsequent activation are tightly regulated by a class of small signaling proteins known as chemokines.
CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs) highly expressed on the surface of neutrophils that play a central role in mediating neutrophil responses.[3] They are activated by a specific subset of chemokines, primarily those containing a glutamate-leucine-arginine (ELR) motif. Given their critical function in inflammation, the CXCR1/2 axis is implicated in numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cancer, making it a significant target for therapeutic intervention.
Receptor-Ligand Interactions
While CXCR1 and CXCR2 share 78% sequence homology, they exhibit distinct ligand specificities and affinities, which contributes to their unique and sometimes overlapping functions.
-
CXCR2 is considered the more promiscuous receptor, binding with high affinity to all seven ELR-positive CXC chemokines in humans: CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8.
-
CXCR1 , in contrast, is more selective, primarily binding with high affinity to CXCL8 (also known as Interleukin-8, IL-8) and with lower affinity to CXCL6.
This differential ligand recognition allows for a nuanced regulation of neutrophil responses depending on the specific chemokine milieu present in a particular inflammatory context.
Data Presentation: Ligand Binding Affinities
The following table summarizes the binding characteristics of various chemokines for CXCR1 and CXCR2.
| Ligand | Receptor | Binding Affinity (Kd) | Key References |
| CXCL8 (IL-8) | CXCR1 | ~1-4 nM | |
| CXCR2 | ~1-4 nM | ||
| All other NACs | CXCR2 | ~1 nM | |
| CXCL5 | CXCR1 | ~40 nM | |
| CXCR2 | ~11 nM | ||
| CXCL1, CXCL2, CXCL3, CXCL7 | CXCR1 | Low affinity (>100-fold higher concentration than for CXCR2) |
NACs: Neutrophil-Activating Chemokines (CXCL1, 2, 3, 5, 6, 7, 8)
Intracellular Signaling Pathways
Upon ligand binding, CXCR1 and CXCR2 undergo a conformational change, leading to the activation of intracellular signaling cascades primarily through the Gαi class of G-proteins. Activation results in the dissociation of the Gαi and Gβγ subunits, each initiating distinct downstream pathways that orchestrate the neutrophil's response.
Core Signaling Cascades
Both receptors activate common pathways crucial for chemotaxis and cell survival:
-
Phospholipase C (PLC) Pathway : The Gβγ subunit activates PLC-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade is essential for cell migration and degranulation.
-
PI3K/Akt Pathway : This pathway is critical for cell migration, survival, and proliferation.
-
Ras/MAPK Pathway : Activation of the Ras-Raf-MEK-ERK signaling cascade also contributes to cell proliferation and survival.
Differential Signaling and Functional Divergence
A key difference between the two receptors lies in the activation of Phospholipase D (PLD).
-
CXCR1 signaling uniquely leads to the activation of PLD. PLD activation is essential for the generation of reactive oxygen species (ROS) and the subsequent oxidative burst, a critical microbicidal function of neutrophils.
-
CXCR2 does not activate the PLD pathway. It is, however, more sensitive to lower ligand concentrations and is believed to be the primary receptor for initiating neutrophil recruitment to the site of inflammation, while CXCR1 mediates effector functions like oxidative burst once the neutrophils have arrived.
References
Boronic Acid-Containing Molecules as Chemokine Receptor Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in mediating the inflammatory response, immune cell trafficking, and have been implicated in various pathologies including autoimmune diseases, cancer, and HIV infection. Consequently, they have emerged as attractive therapeutic targets for the development of novel antagonists. Among the diverse chemical scaffolds explored, molecules incorporating a boronic acid moiety have shown significant promise as potent and effective chemokine receptor inhibitors. The unique ability of the boronic acid group to form reversible covalent bonds with specific amino acid residues within the receptor binding pocket offers a distinct mechanism of action, often leading to high potency and prolonged duration of action.
This technical guide provides a comprehensive overview of the current landscape of boronic acid-containing molecules as chemokine receptor inhibitors, with a primary focus on the well-studied CXCR1 and CXCR2 receptors. It delves into their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the intricate signaling pathways and experimental workflows.
Mechanism of Action: Noncompetitive Allosteric Inhibition
A key characteristic of many boronic acid-containing chemokine receptor inhibitors is their noncompetitive, allosteric mode of action.[1][2] Unlike competitive antagonists that directly compete with endogenous chemokines for the orthosteric binding site, these allosteric modulators bind to a distinct, topographically separate site on the receptor. This binding event induces a conformational change in the receptor, rendering it incapable of binding to its cognate chemokine ligands or unable to initiate downstream signaling cascades upon ligand binding.
The boronic acid functional group is crucial to this mechanism. It can form a reversible covalent bond with nucleophilic residues, such as serine or threonine, located within the allosteric binding pocket. This transient covalent interaction can contribute to the high affinity and prolonged receptor occupancy observed with these inhibitors. For instance, the pioneering boronic acid CXCR1/2 antagonist, SX-517, potently inhibits chemokine-induced signaling without displacing the binding of radiolabeled CXCL8, a key ligand for these receptors.[3][4]
Quantitative Data: Potency of Boronic Acid Inhibitors
The potency of boronic acid-containing chemokine receptor inhibitors is typically evaluated through various in vitro functional assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify their efficacy. The following tables summarize the reported IC50 values for key boronic acid inhibitors targeting CXCR1, CXCR2, and CXCR3.
Table 1: Boronic Acid Inhibitors of CXCR1 and CXCR2
| Compound | Target(s) | Assay | IC50 (nM) | Reference |
| This compound | CXCR1/CXCR2 | CXCL1-induced Ca2+ flux in human PMNs | 38 | [3] |
| This compound | CXCR2 | CXCL8-induced [35S]GTPγS binding | 60 | |
| SX-576 | CXCR1 | IL8-mediated Ca2+ release in RBL cells | 31 | |
| SX-576 | CXCR2 | IL8-mediated Ca2+ release in RBL cells | 21 |
Table 2: Boronic Acid Inhibitors of CXCR3
| Compound | Target | Assay | IC50 (nM) | Reference |
| Compound 14 | CXCR3 | [35S]GTPγS accumulation | Not explicitly stated, but identified as a potent modulator. |
Note: While research on boronic acid inhibitors for other chemokine receptors like CCR5 exists, specific compounds with well-defined quantitative data are less prevalent in publicly available literature.
Experimental Protocols
General Synthesis of Arylboronic Acid-Containing Nicotinamide Derivatives
A common scaffold for CXCR1/2 inhibitors involves a nicotinamide core functionalized with a sulfur-linked arylboronic acid. The synthesis of a representative compound, such as this compound, generally follows these key steps:
Scheme 1: Exemplary Synthesis of a Boronic Acid CXCR1/2 Inhibitor
Caption: General synthetic workflow for boronic acid chemokine inhibitors.
Methodology:
-
S-Alkylation: 6-Mercaptonicotinic acid is reacted with an appropriate haloalkyl-substituted phenylboronic acid (e.g., 2-(bromomethyl)phenylboronic acid) in the presence of a base (e.g., triethylamine) in a suitable solvent like DMF.
-
Amide Coupling: The resulting carboxylic acid intermediate is then coupled with an aniline derivative (e.g., 4-fluoroaniline) using a standard coupling agent such as EDC/HOBt or HATU to form the amide bond.
-
Boronic Acid Protection (Optional but recommended): To facilitate purification and subsequent reactions, the boronic acid moiety is often protected as a boronate ester, for example, by reacting with pinacol.
-
Deprotection: The protecting group is removed under acidic or other appropriate conditions to yield the final arylboronic acid-containing inhibitor.
-
Purification: Purification at each step is typically achieved by column chromatography or recrystallization.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit chemokine-induced increases in intracellular calcium concentration, a hallmark of GPCR activation.
Workflow: Intracellular Calcium Flux Assay
Caption: Workflow for the intracellular calcium mobilization assay.
Detailed Protocol:
-
Cell Preparation:
-
Isolate primary cells, such as human polymorphonuclear neutrophils (PMNs), or use a stable cell line (e.g., HEK293 or RBL) engineered to express the chemokine receptor of interest (e.g., CXCR1 or CXCR2).
-
Wash the cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM or Indo-1 AM) by incubating at 37°C for 30-60 minutes in the dark.
-
Wash the cells to remove extracellular dye.
-
-
Assay Procedure:
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Add varying concentrations of the boronic acid inhibitor to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Measure the baseline fluorescence using a plate reader or flow cytometer capable of kinetic readings.
-
Add a pre-determined concentration of the chemokine agonist (e.g., CXCL8) to induce a calcium response.
-
Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different wavelengths (e.g., 340 nm/380 nm excitation, 510 nm emission).
-
Determine the peak calcium response for each condition.
-
Calculate the percentage of inhibition of the agonist-induced response by the inhibitor at each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to the chemokine receptor, providing a more proximal readout of receptor activation than calcium mobilization.
Workflow: [35S]GTPγS Binding Assay
Caption: Workflow for the [35S]GTPγS binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Harvest cells expressing the target chemokine receptor.
-
Homogenize the cells in a cold buffer (e.g., Tris-HCl, MgCl2, EGTA).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, varying concentrations of the boronic acid inhibitor, a fixed concentration of GDP (e.g., 10 µM), and the chemokine agonist (e.g., 10 nM CXCL8).
-
Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.
-
Wash the filters multiple times with cold wash buffer.
-
-
Data Analysis:
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS).
-
Calculate the percentage of inhibition of agonist-stimulated [35S]GTPγS binding at each inhibitor concentration.
-
Plot the data and determine the IC50 value as described for the calcium flux assay.
-
Signaling Pathways
Upon activation by their cognate chemokines, CXCR1 and CXCR2 initiate a cascade of intracellular signaling events, primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the activation of multiple downstream effector pathways that ultimately mediate cellular responses such as chemotaxis, degranulation, and gene transcription.
CXCR1/CXCR2 Signaling Cascade
Caption: Key signaling pathways downstream of CXCR1/CXCR2 activation.
Pathway Description:
-
G Protein Activation: Ligand binding to CXCR1/CXCR2 induces a conformational change, leading to the exchange of GDP for GTP on the Gαi subunit and the dissociation of the Gαi-GTP and Gβγ subunits.
-
Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
PI3K/Akt Pathway: The Gβγ subunit also activates phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (protein kinase B), leading to their activation. The PI3K/Akt pathway is crucial for cell survival and chemotaxis.
-
MAPK Pathways: CXCR1/CXCR2 activation also stimulates the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK1/2) and p38 MAPK pathways. These pathways are involved in regulating gene expression, proliferation, and cell survival.
Conclusion
Boronic acid-containing molecules represent a promising class of chemokine receptor inhibitors with a distinct allosteric mechanism of action. Their ability to form reversible covalent interactions within the receptor contributes to their high potency. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. As our understanding of the nuanced roles of different chemokine receptors in disease progresses, the continued exploration and optimization of boronic acid-based inhibitors hold the potential to deliver novel and effective therapeutics for a range of inflammatory and immunological disorders.
References
- 1. Targeting CXCR1/CXCR2 receptor antagonism in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemokine receptors CXCR1 and CXCR2 couple to distinct G protein-coupled receptor kinases to mediate and regulate leukocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (this compound): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (this compound): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of S-substituted 6-mercapto-N-phenyl-nicotinamides
An in-depth literature search for "S-substituted 6-mercapto-N-phenyl-nicotinamides" and closely related chemical structures has revealed a significant scarcity of published research specifically detailing the structure-activity relationship (SAR) of this particular class of compounds. This lack of specific data prevents the creation of a comprehensive technical guide focused solely on this molecular scaffold as requested.
However, the broader class of nicotinamide derivatives has been the subject of extensive research, yielding a wealth of information on their diverse biological activities and SAR. As a valuable alternative, this guide will focus on several well-researched subclasses of N-phenyl-nicotinamides and related structures. By examining the SAR of these analogous series, we can infer potential structure-activity trends that may be relevant to the target compounds and provide a solid foundation for future research in this area.
This guide will provide an in-depth analysis of the following related compound classes:
-
6-Phenylnicotinamide Derivatives as TRPV1 Antagonists
-
N-(Thiophen-2-yl) Nicotinamide Derivatives as Fungicides
-
General N-Phenyl Nicotinamide Derivatives as Apoptosis Inducers and Kinase Inhibitors
For each class, we will present available quantitative data, detail relevant experimental protocols, and visualize key concepts and workflows, adhering to the user's original formatting requirements.
6-Phenylnicotinamide Derivatives as TRPV1 Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception. Its modulation presents a key target for the development of novel analgesics. A series of 6-phenylnicotinamide derivatives has been identified as potent TRPV1 antagonists.
Structure-Activity Relationship and Quantitative Data
Optimization of the 6-phenylnicotinamide lead compound focused on modifications of both the biaryl and heteroaryl components. The introduction of a fluorine atom at the 4-position of the phenyl ring and a methyl group at the 2-position of the nicotinamide core, along with an N-(2-methylbenzothiazol-5-yl) substituent, resulted in a compound with an excellent overall profile.[1]
Table 1: In Vitro Activity of 6-Phenylnicotinamide Derivatives as TRPV1 Antagonists
| Compound | R1 | R2 | N-Substituent | IC50 (nM) |
| Lead Compound | H | H | Phenyl | 500 |
| Optimized Compound | 4-F | 2-CH3 | 2-Methylbenzothiazol-5-yl | 10 |
Data is illustrative and based on trends reported in the literature.
Experimental Protocols
Calcium Imaging Assay for TRPV1 Antagonism:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are cultured in appropriate media.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then diluted to the desired concentrations in assay buffer.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.
-
Assay Procedure:
-
Cells are washed to remove excess dye.
-
Baseline fluorescence is measured.
-
Test compounds are added to the cells and incubated.
-
TRPV1 is activated by adding a known agonist (e.g., capsaicin).
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity.
-
-
Data Analysis: The inhibitory effect of the compounds is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
Visualization
N-(Thiophen-2-yl) Nicotinamide Derivatives as Fungicides
Fungal infections in plants pose a significant threat to agriculture. Nicotinamide derivatives have been explored as potential fungicides, with N-(thiophen-2-yl) nicotinamides showing promising activity against various phytopathogenic fungi.
Structure-Activity Relationship and Quantitative Data
A study on N-(thiophen-2-yl) nicotinamide derivatives revealed that substitutions on both the nicotinamide and thiophene rings significantly influence their fungicidal activity. For instance, compound 4f from a synthesized series, which has specific substitutions, exhibited excellent fungicidal activity against cucumber downy mildew (CDM), superior to commercial fungicides.
Table 2: Fungicidal Activity of N-(Thiophen-2-yl) Nicotinamide Derivatives against Cucumber Downy Mildew (CDM)
| Compound | Nicotinamide Substituents | Thiophene Substituents | EC50 (mg/L) |
| 4f | 5,6-dichloro, 2-methyl | 4-cyano, 3-methyl, 2-ethoxycarbonyl | 1.96 |
| Diflumetorim | - | - | 21.44 |
| Flumorph | - | - | 7.55 |
Data extracted from a study on N-(thiophen-2-yl) nicotinamide derivatives.[2]
Experimental Protocols
In Vivo Fungicidal Activity Assay (Cucumber Downy Mildew):
-
Plant Cultivation: Cucumber plants are grown to a specific leaf stage in a controlled environment.
-
Compound Formulation: Test compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to achieve the desired concentrations.
-
Compound Application: The formulated solutions of the test compounds are sprayed evenly onto the leaves of the cucumber plants.
-
Inoculation: After the sprayed solutions have dried, the plants are inoculated with a suspension of Pseudoperonospora cubensis sporangia.
-
Incubation: The inoculated plants are maintained in a high-humidity environment at an optimal temperature for disease development.
-
Disease Assessment: After a set incubation period, the percentage of leaf area covered by lesions is assessed visually.
-
Data Analysis: The control efficacy of the compounds is calculated relative to the disease severity on untreated control plants. EC50 values are determined from the dose-response data.
Visualization
General N-Phenyl Nicotinamide Derivatives as Apoptosis Inducers and Kinase Inhibitors
N-phenyl nicotinamides have also been identified as a novel class of potent inducers of apoptosis and inhibitors of key kinases involved in cancer progression, such as Kdr (VEGFR2).
Structure-Activity Relationship and Apoptosis Induction
Through high-throughput screening, N-phenyl nicotinamides were identified as inducers of apoptosis. SAR studies led to a significant increase in potency from the initial hit compound to optimized leads. For example, the addition of a methyl group at the 6-position of the nicotinamide ring and modification of the N-phenyl substituent from a 4-methoxy-2-nitro group to a 4-ethoxy-2-nitro group resulted in a 20-fold increase in potency in a caspase activation assay.
Table 3: Apoptosis-Inducing Activity of N-Phenyl Nicotinamide Derivatives in T47D Breast Cancer Cells
| Compound | Nicotinamide Substituent | N-Phenyl Substituent | Caspase Activation EC50 (µM) | Growth Inhibition GI50 (µM) |
| Screening Hit | H | 4-methoxy-2-nitrophenyl | ~1.6 | >10 |
| Optimized Lead | 6-methyl | 4-ethoxy-2-nitrophenyl | 0.082 | 0.21 |
Data is illustrative and based on trends reported in the literature.
Signaling Pathway
These compounds have been found to inhibit microtubule polymerization in vitro. Inhibition of microtubule dynamics leads to cell cycle arrest in the G2/M phase, which in turn triggers the intrinsic apoptosis pathway, characterized by the activation of caspases.
Conclusion
While specific research on the structure-activity relationship of S-substituted 6-mercapto-N-phenyl-nicotinamides is currently limited, the extensive studies on related nicotinamide derivatives provide valuable insights. The examples of 6-phenylnicotinamides, N-(thiophen-2-yl) nicotinamides, and other N-phenyl nicotinamides demonstrate that modifications to the 6-position of the nicotinamide ring and the N-phenyl substituent are critical for modulating biological activity. These findings offer a strong starting point for the rational design and synthesis of novel S-substituted 6-mercapto-N-phenyl-nicotinamides as potential therapeutic agents. Further research is warranted to explore the specific contributions of the 6-mercapto and S-substituents to the pharmacological profile of this promising, yet underexplored, chemical space.
References
Methodological & Application
Application Note: High-Throughput Screening for CXCR2 Antagonists Using a CXCL1-Induced Calcium Flux Assay with SX-517 as a Reference Compound
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for a robust and reproducible in vitro assay to screen for antagonists of the human chemokine receptor CXCR2. The assay measures the inhibition of Chemokine (C-X-C motif) Ligand 1 (CXCL1)-induced intracellular calcium (Ca2+) flux by a test compound. The potent and selective dual CXCR1/CXCR2 antagonist, SX-517, is used as a reference inhibitor to demonstrate the utility of this assay in identifying and characterizing novel CXCR2 antagonists. This protocol is designed for researchers in drug discovery, pharmacology, and cell biology.
Introduction
The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses. Its activation by cognate chemokines, such as CXCL1 (also known as GRO-α), triggers a signaling cascade that leads to neutrophil recruitment and activation at sites of inflammation.[1] Dysregulation of the CXCL1/CXCR2 axis has been implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), arthritis, and certain types of cancer. Consequently, CXCR2 has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs.
A key downstream event following CXCR2 activation is the mobilization of intracellular calcium (Ca2+). This rapid and transient increase in cytosolic Ca2+ can be readily quantified using fluorescent Ca2+ indicators, providing a direct measure of receptor activation. This application note describes a homogeneous, fluorescence-based Ca2+ flux assay for monitoring CXCL1-induced CXCR2 activation in a high-throughput format. We utilize the well-characterized, noncompetitive boronic acid antagonist this compound to validate the assay and demonstrate its suitability for determining the potency of test compounds.[2][3]
Principle of the Assay
The assay is based on the use of a cell-permeant fluorescent Ca2+ indicator, such as Fluo-4 AM. In the cytoplasm of the cell, esterases cleave the acetoxymethyl (AM) ester group, trapping the Fluo-4 dye. In its Ca2+-free form, Fluo-4 exhibits minimal fluorescence. Upon binding to Ca2+ released from intracellular stores following CXCR2 activation by CXCL1, the fluorescence of Fluo-4 increases significantly. The change in fluorescence intensity is directly proportional to the intracellular Ca2+ concentration and, therefore, to the extent of CXCR2 activation. A CXCR2 antagonist, such as this compound, will inhibit or reduce the CXCL1-induced Ca2+ flux, resulting in a diminished fluorescence signal. The potency of the antagonist is determined by measuring the concentration-dependent inhibition of the Ca2+ response and calculating the half-maximal inhibitory concentration (IC50).
Materials and Reagents
-
Cells: Human embryonic kidney (HEK293) cells stably expressing human CXCR2 (HEK293-CXCR2) or human polymorphonuclear neutrophils (PMNs).
-
Recombinant Human CXCL1: (carrier-free)
-
This compound: (CXCR2/CXCR1 Antagonist)
-
Fluo-4 AM: (or other suitable fluorescent Ca2+ indicator)
-
Pluronic F-127:
-
Probenecid:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Black, clear-bottom 96-well or 384-well microplates: (tissue culture-treated)
-
Fluorescence microplate reader with kinetic reading capability and automated injectors: (e.g., FlexStation, FLIPR)
Experimental Protocols
Protocol 1: Calcium Flux Assay using HEK293-CXCR2 Cells
1. Cell Culture and Seeding:
-
Culture HEK293-CXCR2 cells in complete cell culture medium at 37°C in a humidified atmosphere of 5% CO2.
-
The day before the assay, harvest the cells and seed them into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[4]
-
Incubate the plates overnight to allow for cell attachment and formation of a monolayer.
2. Preparation of Reagents:
-
Assay Buffer: Prepare HBSS with 20 mM HEPES and adjust the pH to 7.4.
-
Fluo-4 AM Stock Solution (1 mM): Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Dye Loading Solution: Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. For each 10 mL, add 20 µL of 1 mM Fluo-4 AM stock, 40 µL of 250 mM Probenecid stock, and 20 µL of 10% Pluronic F-127. Mix well. Probenecid is included to inhibit the efflux of the de-esterified dye.
-
CXCL1 Working Solution: Prepare a stock solution of CXCL1 in a carrier-free buffer. On the day of the assay, dilute the CXCL1 in Assay Buffer to the desired final concentration (e.g., EC80 concentration, typically in the low nanomolar range, to be determined empirically).
-
This compound and Test Compound Plates: Prepare serial dilutions of this compound and test compounds in Assay Buffer at 4X the final desired concentration in a separate compound plate.
3. Dye Loading:
-
Remove the culture medium from the cell plate.
-
Add 50 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add a final volume of 100 µL of Assay Buffer to each well.
4. Calcium Flux Measurement:
-
Place the cell plate and the compound plate into the fluorescence microplate reader.
-
Set the instrument to excite at approximately 490 nm and measure emission at approximately 525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add 50 µL of the 4X this compound or test compound solution to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add 50 µL of the 4X CXCL1 solution to all wells to stimulate the Ca2+ flux.
-
Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.
Protocol 2: Calcium Flux Assay using Human Neutrophils
1. Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human peripheral blood using standard methods such as density gradient centrifugation (e.g., using Ficoll-Paque).
-
Resuspend the isolated neutrophils in an appropriate buffer (e.g., RPMI-1640 with 20 mM HEPES).
2. Dye Loading:
-
Incubate the neutrophil suspension (e.g., 10 x 10^6 cells/mL) with 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 1 mM Probenecid for 30-45 minutes at 37°C in the dark.[1]
-
Wash the cells twice with Assay Buffer to remove extracellular dye.
-
Resuspend the cells in Assay Buffer at a concentration of 1-2 x 10^6 cells/mL.
3. Calcium Flux Measurement:
-
Aliquot the dye-loaded neutrophil suspension into the wells of a 96-well plate.
-
Proceed with the addition of this compound/test compounds and CXCL1, and measure the fluorescence as described in Protocol 1, step 4.
Data Presentation
The following table summarizes the key quantitative data for this compound in inhibiting CXCL1-induced Ca2+ flux.
| Parameter | Value | Cell Type | Reference |
| IC50 | 38 nM | Human PMNs | |
| Mechanism of Action | Noncompetitive Antagonist | HEK293-CXCR2 |
Data Analysis
-
The raw fluorescence data is typically expressed as Relative Fluorescence Units (RFU).
-
For each well, calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the maximal response to CXCL1 alone (positive control).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
Visualization of Signaling Pathways and Experimental Workflow
CXCL1/CXCR2 Signaling Pathway Leading to Calcium Mobilization
References
Application Note and Protocol for SX-517 in [³⁵S]GTPγS Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SX-517 is a potent, noncompetitive antagonist of the G protein-coupled chemokine receptors CXCR1 and CXCR2.[1][2] These receptors, activated by chemokines such as CXCL8 (Interleukin-8), are pivotal in inflammatory responses and have been implicated in various diseases, making them attractive targets for therapeutic intervention. The [³⁵S]GTPγS binding assay is a widely used functional assay to measure the activation of G protein-coupled receptors (GPCRs).[3][4][5] This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. This application note provides a detailed protocol for utilizing the [³⁵S]GTPγS binding assay to characterize the inhibitory activity of this compound on the CXCR2 receptor.
Principle of the Assay
Activation of a GPCR by an agonist promotes a conformational change in the receptor, facilitating the exchange of GDP for GTP on the associated Gα subunit of the heterotrimeric G protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector pathways. The [³⁵S]GTPγS binding assay utilizes a radiolabeled, non-hydrolyzable analog of GTP, [³⁵S]GTPγS. When the receptor is activated, [³⁵S]GTPγS binds to the Gα subunit. Because this analog is resistant to the intrinsic GTPase activity of the Gα subunit, the G protein remains in its active state, and the radiolabel accumulates, providing a measurable signal proportional to receptor activation. Antagonists will inhibit this agonist-induced increase in [³⁵S]GTPγS binding.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound in functional assays.
| Compound | Target Receptor | Assay Type | Cell Line | Agonist | Potency (IC₅₀) | Reference |
| This compound | CXCR2 | [³⁵S]GTPγS Binding | Recombinant HEK293 | CXCL8 | 60 nM | |
| This compound | CXCR1 | Ca²⁺ Flux | Human PMNs | CXCL1 | 38 nM | |
| This compound | CXCR2 | Ca²⁺ Flux | Human PMNs | CXCL8 | 36 nM |
Signaling Pathway
The diagram below illustrates the signaling pathway of the CXCR2 receptor and the point of inhibition by this compound.
Caption: CXCR2 signaling pathway and its inhibition by this compound.
Experimental Protocol: [³⁵S]GTPγS Binding Assay for this compound
This protocol is a representative method for determining the inhibitory effect of this compound on CXCL8-induced [³⁵S]GTPγS binding to membranes from HEK293 cells stably expressing human CXCR2.
Materials and Reagents
-
Membranes: Membranes prepared from HEK293 cells stably expressing human CXCR2. Commercially available preparations can be used.
-
[³⁵S]GTPγS: Guanosine 5'-[γ-thio]triphosphate, [³⁵S]-, specific activity >1000 Ci/mmol.
-
GTPγS (unlabeled): For determination of non-specific binding.
-
GDP (Guanosine 5'-diphosphate): To facilitate the exchange reaction.
-
CXCL8 (Interleukin-8): Recombinant human.
-
This compound: Compound of interest.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: For radioactivity counting.
-
96-well Filter Plates: GF/B or equivalent.
-
Plate Scintillation Counter: TopCount, MicroBeta, or similar.
Experimental Workflow
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C. On the day of the experiment, bring the buffer to room temperature.
-
Prepare stock solutions of GDP, CXCL8, and this compound in appropriate solvents. Serially dilute this compound to obtain a range of concentrations for the IC₅₀ determination.
-
Dilute the [³⁵S]GTPγS in the assay buffer to the desired final concentration (typically 0.1-0.5 nM).
-
-
Assay Setup:
-
The assay is performed in a 96-well plate with a final volume of 100 µL per well.
-
Total Binding: Add assay buffer, GDP (final concentration 10 µM), cell membranes (5-20 µg protein/well), vehicle, and CXCL8 (final concentration to elicit EC₈₀ response, e.g., 10 nM).
-
Antagonist Inhibition: Add assay buffer, GDP (10 µM), cell membranes, varying concentrations of this compound, and CXCL8 (at EC₈₀).
-
Basal Binding: Add assay buffer, GDP (10 µM), cell membranes, and vehicle (no CXCL8).
-
Non-specific Binding: Add assay buffer, GDP (10 µM), cell membranes, vehicle, CXCL8 (at EC₈₀), and unlabeled GTPγS (final concentration 10 µM).
-
-
Incubation:
-
Pre-incubate the plate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
-
Radioactivity Counting:
-
Dry the filter plates completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a plate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(Binding in presence of this compound - Basal Binding) / (Total Stimulated Binding - Basal Binding)])
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.
-
Conclusion
The [³⁵S]GTPγS binding assay is a robust and reliable method for characterizing the pharmacology of CXCR2 antagonists like this compound. This protocol provides a framework for researchers to investigate the inhibitory potential of this compound and similar compounds, contributing to the development of novel therapeutics for inflammatory diseases. The noncompetitive nature of this compound's antagonism can also be further investigated using this assay by assessing its effect on the agonist's potency and efficacy.
References
- 1. Synthetic Nanodisc Human CXCR2 protein (ABIN7491621) from HEK-293 Cells [antibodies-online.com]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
Application of SX-517 in HEK293 Cells Expressing CXCR2
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the use of SX-517, a potent and noncompetitive dual antagonist of the chemokine receptors CXCR1 and CXCR2, in Human Embryonic Kidney (HEK293) cells stably expressing human CXCR2. This compound, a boronic acid-containing compound, serves as a valuable tool for studying CXCR2-mediated signaling and for screening potential therapeutic agents targeting inflammatory diseases and cancer where CXCR2 plays a pivotal role.[1][2]
CXCR2 is a G protein-coupled receptor (GPCR) that, upon binding to its cognate chemokines such as CXCL1 and CXCL8 (IL-8), activates intracellular signaling cascades critical for neutrophil recruitment and activation in inflammatory responses.[3][4][5] HEK293 cells are a widely used model system for studying GPCRs due to their robust growth characteristics and low endogenous expression of many receptors, making them ideal for stable transfection and characterization of specific receptors like CXCR2.
Mechanism of Action of this compound:
This compound acts as a noncompetitive antagonist of CXCR2. This means it does not compete with the natural ligands (e.g., CXCL8) for binding at the orthosteric site. Instead, it is thought to bind to an allosteric site on the receptor, inducing a conformational change that prevents receptor activation and downstream signaling, even in the presence of the agonist. In HEK293 cells stably expressing CXCR2, this compound has been shown to effectively inhibit CXCL8-induced G-protein coupling and downstream signaling pathways.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various functional assays performed using HEK293 cells expressing CXCR2 and other relevant cell types.
| Assay Type | Ligand/Agonist | Cell Type | Parameter | This compound Potency (IC50) | Reference |
| [³⁵S]GTPγS Binding | CXCL8 (10 nM) | HEK293-CXCR2 membranes | Inhibition of G-protein coupling | 60 ± 7 nM | |
| Calcium Mobilization | CXCL1 | Human Polymorphonuclear (PMN) cells | Inhibition of Ca²⁺ flux | 38 nM | |
| ERK1/2 Phosphorylation | CXCL8 | HEK293-CXCR2 cells | Inhibition of MAPK activation | - |
Note: For ERK1/2 phosphorylation, a concentration of 10 µM this compound was shown to completely block the signal.
Key Experimental Protocols
Herein are detailed protocols for key experiments to assess the antagonistic activity of this compound on CXCR2 signaling in HEK293 cells.
Cell Culture and Maintenance of HEK293-CXCR2 Cells
Objective: To properly maintain and passage HEK293 cells stably expressing human CXCR2 for use in subsequent functional assays.
Materials:
-
HEK293 cells stably expressing human CXCR2
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Growth Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418 for maintaining selection pressure.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile conical tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Cell Seeding: Transfer the resuspended cells into a T-75 flask containing 15-20 mL of complete growth medium.
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, aspirate the growth medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count and seed new T-75 flasks at a density of 2-5 x 10⁶ cells per flask.
-
Change the growth medium every 2-3 days.
[³⁵S]GTPγS Binding Assay
Objective: To measure the effect of this compound on CXCL8-induced G-protein activation in membranes prepared from HEK293-CXCR2 cells.
Materials:
-
HEK293-CXCR2 cell membranes
-
This compound
-
CXCL8
-
[³⁵S]GTPγS
-
GTPγS Binding Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filter manifold for harvesting
Protocol:
-
Membrane Preparation: Grow HEK293-CXCR2 cells to confluency. Harvest the cells and homogenize them in a hypotonic buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in an appropriate buffer. Determine protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
GTPγS Binding Buffer
-
Varying concentrations of this compound (or vehicle control).
-
A fixed concentration of CXCL8 (e.g., 10 nM) to stimulate the receptor.
-
HEK293-CXCR2 cell membranes (typically 5-20 µg of protein per well).
-
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of approximately 0.1 nM to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of CXCL8-induced [³⁵S]GTPγS binding against the concentration of this compound. Calculate the IC50 value using non-linear regression analysis.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To determine the inhibitory effect of this compound on CXCL8-induced phosphorylation of ERK1/2 in HEK293-CXCR2 cells.
Materials:
-
HEK293-CXCR2 cells
-
Serum-free DMEM
-
This compound
-
CXCL8
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Protocol:
-
Cell Seeding and Serum Starvation: Seed HEK293-CXCR2 cells in 6-well plates and allow them to adhere overnight. The following day, replace the growth medium with serum-free DMEM and incubate for 12-24 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Pre-incubate the serum-starved cells with various concentrations of this compound (e.g., 10 µM) or vehicle control for 60 minutes at 37°C.
-
Ligand Stimulation: Stimulate the cells with a specific concentration of CXCL8 (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Immediately after stimulation, aspirate the medium and wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading. Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CXCR2 signaling pathway and points of inhibition by this compound.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Caption: Workflow for the ERK1/2 phosphorylation assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (this compound): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 5. CXCR2: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of SX-517 in Murine Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SX-517 is a potent, noncompetitive allosteric antagonist of the chemokine receptors CXCR1 and CXCR2.[1] These receptors, and their activating ligands such as CXCL1 and CXCL8, are pivotal in the recruitment and activation of neutrophils and other polymorphonuclear cells (PMNs) to sites of inflammation.[1][2] Dysregulation of the CXCR1/2 signaling axis is implicated in a variety of inflammatory diseases. Consequently, this compound represents a promising therapeutic candidate for mitigating inflammation. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a murine model of CXCL1-induced pulmonary inflammation, a common method for assessing the anti-inflammatory potential of CXCR1/2 antagonists.
Mechanism of Action: CXCR1/2 Signaling Pathway
CXCR1 and CXCR2 are G protein-coupled receptors (GPCRs) that, upon binding to their respective chemokine ligands (e.g., CXCL1, CXCL8), initiate a signaling cascade.[2][3] This cascade leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS), all of which are hallmarks of the inflammatory response. This compound, as a noncompetitive antagonist, inhibits these downstream effects without competing with the natural ligands at their binding site.
Experimental Protocols
Murine Model of CXCL1-Induced Pulmonary Neutrophil Infiltration
This protocol is designed to assess the ability of this compound to inhibit neutrophil recruitment to the lungs, a key feature of many inflammatory lung conditions.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with 5% DMSO and 10% Solutol HS 15)
-
Recombinant murine CXCL1
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine mixture)
-
8-10 week old male C57BL/6 mice
-
Bronchoalveolar lavage (BAL) fluid collection supplies (cannula, suture, PBS)
-
Hemocytometer or automated cell counter
-
Cytospin and Diff-Quik stain
-
FACS buffer and antibodies for neutrophil identification (e.g., anti-Ly6G, anti-CD11b)
Experimental Workflow:
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize 8-10 week old male C57BL/6 mice for at least one week under standard laboratory conditions.
-
Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control + CXCL1 challenge
-
Group 2: this compound (e.g., 0.2 mg/kg) + CXCL1 challenge
-
Group 3: Naive control (Vehicle + PBS challenge)
-
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle. A dose of 0.2 mg/kg administered intravenously (i.v.) has been shown to be effective.
-
Administer the prepared this compound solution or vehicle to the respective groups via tail vein injection.
-
-
Inflammatory Challenge:
-
Approximately 30 minutes after this compound or vehicle administration, lightly anesthetize the mice.
-
Administer recombinant murine CXCL1 (e.g., 1-10 µg in 50 µL of sterile PBS) via intranasal instillation to induce neutrophil recruitment. Administer only sterile PBS to the naive control group.
-
-
Sample Collection:
-
Six hours post-CXCL1 challenge, euthanize the mice via an approved method.
-
Expose the trachea and perform a bronchoalveolar lavage (BAL) by instilling and retrieving 1 mL of ice-cold PBS three times. Pool the retrieved fluid for each mouse.
-
-
Analysis:
-
Total Cell Count: Determine the total number of cells in the BAL fluid using a hemocytometer or an automated cell counter.
-
Differential Cell Count: Prepare cytospin slides from the BAL fluid and perform a Diff-Quik stain to differentiate and count neutrophils based on morphology. Alternatively, use flow cytometry with neutrophil-specific markers (e.g., Ly6G+, CD11b+) for a more precise quantification.
-
Calculate the total number of neutrophils per mouse.
-
Data Presentation
The efficacy of this compound is determined by its ability to reduce the number of neutrophils recruited to the lungs following CXCL1 challenge. The data should be presented in a clear, tabular format for easy comparison between treatment groups.
Table 1: Effect of this compound on CXCL1-Induced Neutrophil Infiltration in BAL Fluid
| Treatment Group | Dose (mg/kg, i.v.) | Total Cells (x10⁵) (Mean ± SEM) | Total Neutrophils (x10⁵) (Mean ± SEM) | % Inhibition of Neutrophil Infiltration |
| Naive (PBS Challenge) | - | 0.5 ± 0.1 | 0.02 ± 0.01 | - |
| Vehicle + CXCL1 | - | 8.2 ± 0.9 | 7.5 ± 0.8 | 0% |
| This compound + CXCL1 | 0.2 | 3.1 ± 0.5 | 2.5 ± 0.4 | 66.7% |
*Note: Data are representative and intended for illustrative purposes. A statistically significant difference (p < 0.05) compared to the Vehicle + CXCL1 group is denoted by an asterisk. The percentage of inhibition is calculated as: [1 - (this compound Group / Vehicle Group)] * 100.
Conclusion
The provided protocols offer a robust framework for evaluating the in vivo anti-inflammatory activity of this compound. Based on its mechanism as a CXCR1/2 antagonist, this compound is expected to significantly inhibit neutrophil recruitment in chemokine-driven inflammation models. The successful application of these methods will provide critical data for the preclinical development of this compound as a potential therapeutic for a range of inflammatory disorders.
References
- 1. Chemokine CXCL1-Mediated Neutrophil Trafficking in the Lung: Role of CXCR2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Activation and Regulation of CXCR1 and CXCR2 by CXCL8 monomer and dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A narrative review of chemokine receptors CXCR1 and CXCR2 and their role in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Measuring ERK1/2 Phosphorylation in Response to SX-517 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-regulated kinases 1 and 2 (ERK1/2), also known as p44/42 MAP Kinase, are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2][3][4] This pathway plays a central role in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and motility.[5] Dysregulation of the ERK pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.
SX-517 is a potent and selective small molecule inhibitor of ERK1/2. By targeting the terminal kinases in the cascade, this compound provides a powerful tool for dissecting the downstream consequences of ERK signaling and for the development of novel therapeutics. The primary mechanism to assess the efficacy of an ERK1/2 inhibitor like this compound is to measure the phosphorylation status of ERK1/2 at specific residues (Threonine 202/Tyrosine 204 for ERK1 and Threonine 185/Tyrosine 187 for ERK2), as this phosphorylation is essential for its activation.
These application notes provide detailed protocols for measuring the inhibition of ERK1/2 phosphorylation in cultured cells following treatment with this compound, utilizing three common laboratory techniques: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry.
Signaling Pathway Overview
The canonical MAPK/ERK signaling pathway is initiated by extracellular signals, such as growth factors, binding to receptor tyrosine kinases (RTKs) on the cell surface. This triggers a cascade of intracellular signaling events, starting with the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (MAPKKK), which in turn phosphorylate and activate MEK1/2 (MAPKK). Finally, activated MEK1/2 phosphorylates ERK1/2, leading to its activation. Activated, phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic targets, ultimately driving cellular responses. This compound acts by directly inhibiting the kinase activity of ERK1/2, thereby blocking the phosphorylation of its downstream substrates. Some dual-mechanism ERK inhibitors can also prevent the initial phosphorylation of ERK1/2 by MEK1/2.
Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound.
Data Presentation
The following tables represent hypothetical data demonstrating the dose-dependent effect of this compound on ERK1/2 phosphorylation in a representative cancer cell line (e.g., A375 melanoma, which often has a BRAF mutation leading to constitutive ERK pathway activation). Cells were treated with increasing concentrations of this compound for 2 hours before stimulation with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) to induce ERK phosphorylation.
Table 1: Western Blot Densitometry Analysis of p-ERK1/2 Levels
| This compound Conc. (nM) | p-ERK1/2 Band Intensity (Arbitrary Units) | Total ERK1/2 Band Intensity (Arbitrary Units) | Normalized p-ERK/Total ERK Ratio | % Inhibition |
| 0 (Vehicle) | 15,234 | 15,500 | 0.98 | 0 |
| 1 | 12,187 | 15,450 | 0.79 | 19.4 |
| 10 | 7,617 | 15,600 | 0.49 | 50.0 |
| 100 | 1,523 | 15,300 | 0.10 | 89.8 |
| 1000 | 305 | 15,400 | 0.02 | 98.0 |
Table 2: ELISA Absorbance Data for p-ERK1/2 Detection
| This compound Conc. (nM) | Absorbance at 450 nm (p-ERK1/2) | Absorbance at 450 nm (Total ERK1/2) | Normalized p-ERK/Total ERK Ratio | % Inhibition |
| 0 (Vehicle) | 1.850 | 1.900 | 0.97 | 0 |
| 1 | 1.517 | 1.890 | 0.80 | 17.5 |
| 10 | 0.943 | 1.910 | 0.49 | 49.5 |
| 100 | 0.204 | 1.880 | 0.11 | 88.7 |
| 1000 | 0.058 | 1.900 | 0.03 | 96.9 |
Table 3: Flow Cytometry Analysis of p-ERK1/2 Positive Cells
| This compound Conc. (nM) | Mean Fluorescence Intensity (MFI) of p-ERK1/2 | % of p-ERK1/2 Positive Cells | % Inhibition (based on MFI) |
| 0 (Vehicle) | 25,678 | 92.5 | 0 |
| 1 | 20,809 | 75.3 | 19.0 |
| 10 | 12,582 | 48.1 | 51.0 |
| 100 | 2,824 | 10.2 | 89.0 |
| 1000 | 770 | 3.1 | 97.0 |
Experimental Protocols
General Cell Culture and Treatment with this compound
-
Cell Culture : Maintain the chosen cell line (e.g., HeLa, A375, HCT-116) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seeding : Seed cells in the appropriate culture plates (e.g., 6-well plates for Western Blot, 96-well plates for ELISA and Flow Cytometry) and allow them to adhere and reach 70-90% confluency.
-
Serum Starvation : To minimize basal levels of ERK1/2 phosphorylation, replace the growth medium with serum-free medium and incubate for 4-12 hours prior to treatment.
-
This compound Treatment : Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in serum-free medium. Replace the medium on the cells with the this compound-containing medium and incubate for the desired time (a typical pre-treatment time is 1-4 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Stimulation : If the experimental design requires it, stimulate the cells with an appropriate agonist (e.g., 100 ng/mL EGF for 15 minutes) to induce ERK pathway activation after the this compound pre-treatment period.
-
Cell Lysis/Fixation : Following treatment and stimulation, proceed immediately to the appropriate protocol for cell processing (lysis for Western Blot and ELISA, or fixation for Flow Cytometry).
Protocol 1: Western Blotting for p-ERK1/2 and Total ERK1/2
This protocol allows for the visualization and semi-quantitative analysis of phosphorylated and total ERK1/2 levels.
Caption: Experimental workflow for Western Blot analysis of ERK1/2 phosphorylation.
-
Cell Lysis : After treatment, place culture plates on ice and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation : Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE : Load 10-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide) and run at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation (p-ERK) : Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in 5% BSA/TBST (typically 1:1000 to 1:5000) overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST (typically 1:5000 to 1:10,000) for 1 hour at room temperature.
-
Washing : Repeat the washing step as in step 8.
-
Detection : Add an ECL chemiluminescence substrate to the membrane and capture the signal using an imaging system or X-ray film.
-
Stripping and Re-probing (Total ERK) : To normalize for protein loading, the same membrane can be stripped of the p-ERK antibodies. Incubate the membrane in a stripping buffer (e.g., glycine-based buffer, pH 2.2) for 15-30 minutes. Wash thoroughly, re-block, and then repeat steps 7-11 using a primary antibody for total ERK1/2.
-
Analysis : Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.
Protocol 2: ELISA for p-ERK1/2
ELISA provides a quantitative, high-throughput method for measuring protein phosphorylation. Several commercial kits are available for the detection of p-ERK1/2. The following is a general protocol for a sandwich ELISA.
Caption: General workflow for a sandwich ELISA to detect p-ERK1/2.
-
Cell Lysis : Lyse cells as described in the Western Blot protocol (Protocol 1, Step 1) or follow the specific lysis buffer formulation provided with the ELISA kit.
-
Sample Preparation : Determine protein concentration and normalize all samples.
-
Assay Procedure : Follow the manufacturer's instructions for the specific p-ERK1/2 ELISA kit. A typical workflow is as follows: a. Add cell lysates and standards to the wells of the microplate, which are pre-coated with a capture antibody (e.g., anti-total ERK1/2). b. Incubate to allow the ERK protein to bind to the immobilized antibody. c. Wash the wells to remove unbound material. d. Add a detection antibody that specifically recognizes the phosphorylated form of ERK1/2. e. Wash the wells. f. Add an HRP-conjugated secondary antibody that binds to the detection antibody. g. Wash the wells. h. Add a TMB substrate. A colored product will develop in proportion to the amount of p-ERK1/2. i. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Analysis : Generate a standard curve if using a quantitative kit. Determine the concentration of p-ERK1/2 in each sample. For semi-quantitative analysis, compare the absorbance values between treated and untreated samples. It is recommended to run a parallel ELISA for total ERK1/2 to normalize the p-ERK1/2 signal.
Protocol 3: Intracellular Flow Cytometry for p-ERK1/2
Flow cytometry allows for the rapid, single-cell analysis of ERK1/2 phosphorylation, which is particularly useful for heterogeneous cell populations.
Caption: Workflow for intracellular staining of p-ERK1/2 for flow cytometry analysis.
-
Cell Preparation : Following treatment and stimulation, harvest cells by trypsinization or gentle scraping. Transfer cells to FACS tubes.
-
Fixation : Fix the cells immediately to preserve the phosphorylation state. Add an equal volume of fixation buffer (e.g., 4% paraformaldehyde in PBS) and incubate for 10-15 minutes at room temperature.
-
Washing : Wash the cells with PBS or a suitable wash buffer (e.g., PBS with 1% BSA). Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Permeabilization : Resuspend the cell pellet in a permeabilization buffer (e.g., ice-cold 90% methanol or a detergent-based buffer) and incubate for at least 30 minutes on ice. This step allows the antibody to access intracellular epitopes.
-
Washing : Wash the cells twice with wash buffer to remove the permeabilization reagent.
-
Antibody Staining : Resuspend the cell pellet in a small volume of wash buffer containing a fluorochrome-conjugated anti-p-ERK1/2 antibody. Incubate for 30-60 minutes at room temperature, protected from light. Include an isotype control to account for non-specific binding.
-
Washing : Wash the cells twice with wash buffer.
-
Acquisition : Resuspend the final cell pellet in FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide) and analyze on a flow cytometer.
-
Analysis : Gate on the cell population of interest based on forward and side scatter properties. Analyze the fluorescence intensity of the p-ERK1/2 signal. The results can be expressed as the percentage of p-ERK1/2 positive cells or the Mean Fluorescence Intensity (MFI).
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for assessing the inhibitory effect of this compound on ERK1/2 phosphorylation. The choice of method will depend on the specific experimental goals, required throughput, and available equipment. Western blotting provides a detailed view of the target proteins, ELISA offers a high-throughput quantitative solution, and flow cytometry allows for single-cell level analysis within complex populations. By employing these techniques, researchers can effectively characterize the potency and mechanism of action of ERK1/2 inhibitors like this compound, advancing our understanding of ERK signaling and aiding in the development of targeted cancer therapies.
References
Application Notes and Protocols for Cell-Based Assays: Evaluating the CXCR1/2 Antagonist SX-517
Introduction
The C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2) are G protein-coupled receptors (GPCRs) that play pivotal roles in inflammatory responses and carcinogenesis.[1] They are activated by chemokines, most notably Interleukin-8 (CXCL8), which triggers signaling cascades that lead to neutrophil activation and recruitment, angiogenesis, and cell proliferation.[2][3][4] Given their involvement in various pathologies, including chronic obstructive pulmonary diseases (COPD), asthma, and numerous cancers, CXCR1 and CXCR2 have emerged as significant therapeutic targets.[5]
Antagonists that block the CXCL8-CXCR1/2 signaling axis are promising therapeutic agents. One such antagonist is SX-517, a potent, noncompetitive, boronic acid-based inhibitor of both CXCR1 and CXCR2. Unlike competitive antagonists that block the ligand-binding site, noncompetitive inhibitors like this compound bind to an allosteric site, preventing receptor activation without displacing the natural ligand.
This document provides detailed application notes and protocols for a suite of cell-based assays designed to characterize the activity and mechanism of action of CXCR1/2 antagonists, using this compound as a representative example. These assays are essential tools for researchers in drug discovery and development, enabling the quantification of antagonist potency and efficacy in a physiologically relevant context.
CXCR1/2 Signaling Pathways
CXCL8 binding to CXCR1 or CXCR2 initiates the dissociation of the heterotrimeric G protein into Gαi and Gβγ subunits. This event triggers multiple downstream signaling cascades. The Gβγ subunits activate Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG, leading to an increase in intracellular calcium and Protein Kinase C (PKC) activation. Both G protein subunits can activate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways. These pathways collectively regulate critical cellular functions such as chemotaxis, proliferation, survival, and angiogenesis. Additionally, agonist-bound receptors recruit β-arrestins, which mediate receptor desensitization, internalization, and G protein-independent signaling.
Quantitative Data Summary for this compound
The inhibitory potency of this compound has been quantified across several key functional assays. The half-maximal inhibitory concentration (IC50) values provide a benchmark for assessing antagonist activity.
| Assay Type | Cell Type | Ligand/Stimulus | Measured Effect | This compound IC50 | Reference |
| Calcium Mobilization | Human PMNs | CXCL1 | Ca²⁺ Flux | 38 nM | |
| Calcium Mobilization | Human PMNs | CXCL8 | Ca²⁺ Flux | 36 nM | |
| GTPγS Binding | HEK293-CXCR2 | CXCL8 | G Protein Activation | 60 nM | |
| ERK1/2 Phosphorylation | HEK293-CXCR2 | CXCL8 | MAPK Pathway Activation | - |
Calcium Mobilization Assay
Application Note
The calcium mobilization assay is a widely used method to screen for compounds that modulate GPCRs coupled to Gq or Gi proteins. Activation of CXCR1/2 leads to a PLC-mediated increase in intracellular IP3, which triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum. This transient increase in cytosolic Ca²⁺ can be detected using calcium-sensitive fluorescent dyes. The assay is highly amenable to high-throughput screening in 96- or 384-well formats using instruments like a Fluorometric Imaging Plate Reader (FLIPR). For antagonists like this compound, the assay measures their ability to inhibit the Ca²⁺ flux induced by an agonist like CXCL8.
Detailed Experimental Protocol
-
Cell Culture: Plate cells stably expressing CXCR1 or CXCR2 (e.g., HEK293 or CHO cells) in black-walled, clear-bottom 96-well plates and grow to 90-100% confluence.
-
Dye Loading:
-
Aspirate the culture medium.
-
Add a cell-permeant calcium-sensitive dye (e.g., Fluo-4 AM) diluted in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of the antagonist (this compound) in the assay buffer.
-
Add the antagonist solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Establish a baseline fluorescence reading for approximately 30 seconds.
-
Inject the agonist (e.g., CXCL8 or CXCL1) at a concentration known to elicit a submaximal response (e.g., EC80).
-
Immediately begin measuring fluorescence intensity every 1-5 seconds for a total of 3-5 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Plot the response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chemotaxis Assay
Application Note
Chemotaxis, or directed cell migration towards a chemical gradient, is a hallmark function of CXCR1/2 activation in neutrophils. The Boyden chamber or Transwell® assay is the gold standard for quantifying chemotaxis in vitro. It consists of an upper and lower chamber separated by a microporous membrane. Cells are placed in the upper chamber, and the chemoattractant (e.g., CXCL8) is placed in the lower chamber. Antagonists are evaluated for their ability to block the migration of cells across the membrane towards the chemoattractant. This assay provides a direct measure of a compound's functional antagonism on a key physiological response.
Detailed Experimental Protocol
-
Cell Preparation: Isolate human neutrophils from fresh whole blood from healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque) followed by dextran sedimentation. Resuspend the purified neutrophils in a serum-free assay medium (e.g., RPMI + 0.2% BSA) at a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup:
-
Use a 96-well plate with Transwell® inserts (typically 3.0 or 5.0 µm pore size for neutrophils).
-
Add assay medium containing the chemoattractant (CXCL8, at its EC50 concentration) to the lower wells of the plate.
-
Add serial dilutions of the antagonist (this compound) to both the lower and upper chambers to maintain a stable concentration. Include vehicle controls (e.g., 0.1% DMSO).
-
-
Cell Seeding and Incubation:
-
Pre-incubate the neutrophil suspension with the corresponding concentrations of the antagonist for 15-30 minutes.
-
Add 50-100 µL of the cell suspension to the upper chamber of each insert.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell® inserts.
-
Remove the non-migrated cells from the top side of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with Diff-Quik or crystal violet).
-
Alternatively, quantify migrated cells in the bottom well using a fluorescent dye like Calcein AM and a fluorescence plate reader.
-
-
Data Analysis:
-
Count the number of migrated cells in several fields of view under a microscope or measure the fluorescence signal.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the antagonist concentration.
-
β-Arrestin Recruitment Assay
Application Note
Upon activation by an agonist, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins. This interaction is critical for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades. β-arrestin recruitment assays directly measure the interaction between the receptor and β-arrestin. Modern assays often use resonance energy transfer (BRET, FRET) or enzyme fragment complementation (EFC) technologies, providing a robust and sensitive readout for receptor activation. Evaluating an antagonist's ability to block agonist-induced β-arrestin recruitment provides insight into its impact on receptor trafficking and signaling bias.
Detailed Experimental Protocol (based on EFC, e.g., PathHunter®)
-
Cell Culture: Use a cell line engineered to co-express the target receptor (e.g., CXCR1) fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Plate these cells in white, solid-bottom 96- or 384-well assay plates and culture overnight.
-
Compound Addition:
-
Prepare serial dilutions of the antagonist (this compound) in assay buffer.
-
Add the antagonist to the cells and pre-incubate for 30-60 minutes.
-
-
Agonist Stimulation:
-
Add the agonist (CXCL8) at its EC80 concentration to all wells except for the negative control.
-
Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the chemiluminescent detection reagents according to the manufacturer's protocol (e.g., PathHunter® Detection Reagents).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Measurement and Analysis:
-
Read the chemiluminescent signal using a plate luminometer.
-
Normalize the data to vehicle and positive controls.
-
Determine the IC50 value by plotting the normalized signal against the log of the antagonist concentration.
-
Conclusion
The characterization of CXCR1/2 antagonists like this compound requires a multi-faceted approach employing a variety of cell-based assays. The protocols detailed herein—calcium mobilization, chemotaxis, and β-arrestin recruitment—provide a robust framework for assessing compound potency and mechanism of action. Calcium mobilization offers a high-throughput method for initial screening, while the chemotaxis assay provides a direct measure of functional antagonism in a key physiological process. The β-arrestin recruitment assay complements these by offering insights into receptor regulation and G protein-independent signaling. Together, these assays empower researchers to comprehensively profile novel CXCR1/2 modulators, accelerating the development of new therapeutics for inflammatory diseases and cancer.
References
- 1. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (this compound): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CXCL8-CXCR1/2 pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Study of Non-Competitive Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-competitive antagonists are crucial tools in pharmacology and drug development. Unlike competitive antagonists, they do not compete with the agonist for the same binding site on the receptor. Instead, they bind to an allosteric site, inducing a conformational change that prevents or reduces the receptor's response to the agonist.[1][2][3] This mode of action results in a depression of the maximal response of the agonist, a key characteristic that distinguishes them from competitive antagonists.[4] These application notes provide detailed protocols for the experimental characterization of non-competitive antagonists, focusing on functional assays, binding assays, and kinetic studies.
Key Concepts in Non-Competitive Antagonism
Non-competitive inhibitors can bind to both the free enzyme or receptor and the enzyme-substrate/receptor-agonist complex.[5] This binding to an allosteric site leads to a decrease in the maximal effect (Emax) or maximal velocity (Vmax) of the agonist or substrate, without necessarily changing the agonist's affinity (EC50 or Km) for the receptor or enzyme. However, in some cases, a rightward shift in the dose-response curve may be observed before a depression in the maximum response, particularly in systems with receptor reserve.
Signaling Pathway for a G-Protein Coupled Receptor (GPCR) with a Non-Competitive Antagonist
Caption: GPCR signaling in the presence of a non-competitive antagonist.
Functional Assays
Functional assays are essential to determine the effect of a non-competitive antagonist on the agonist-induced response. These assays measure a biological response downstream of receptor activation.
Protocol: In Vitro Functional Assay for a GPCR Target
This protocol describes a cell-based assay to measure the effect of a non-competitive antagonist on agonist-induced second messenger production (e.g., cAMP for Gs-coupled receptors or inositol phosphates for Gq-coupled receptors).
Materials:
-
Cells expressing the target receptor (e.g., HEK293, CHO).
-
Agonist of the target receptor.
-
Test compound (potential non-competitive antagonist).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Second messenger detection kit (e.g., cAMP HTRF assay kit, IP-One HTRF assay kit).
-
Multi-well plates (e.g., 96-well or 384-well).
Experimental Workflow:
Caption: Workflow for a cell-based functional assay.
Procedure:
-
Cell Seeding: Seed cells expressing the receptor of interest into multi-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and add varying concentrations of the non-competitive antagonist diluted in assay buffer. Include a vehicle control (buffer only). Incubate for a predetermined time (e.g., 30 minutes) to allow the antagonist to reach equilibrium.
-
Agonist Stimulation: Add a range of concentrations of the agonist to the wells already containing the antagonist.
-
Incubation: Incubate the plate for a specific time, as recommended by the second messenger detection kit manufacturer, to allow for signal generation.
-
Detection: Lyse the cells and add the detection reagents according to the kit's protocol.
-
Signal Measurement: Read the plate using a suitable plate reader (e.g., a fluorescence reader for HTRF assays).
-
Data Analysis: Plot the agonist dose-response curves in the absence and presence of the antagonist. A non-competitive antagonist will cause a decrease in the maximal response (Emax) of the agonist.
Data Presentation: Functional Assay Results
| Antagonist Conc. (nM) | Agonist EC50 (nM) | Maximum Response (% of Control) |
| 0 (Control) | 10.2 | 100 |
| 1 | 11.5 | 85 |
| 10 | 12.1 | 60 |
| 100 | 13.5 | 30 |
Radioligand Binding Assays
Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor. These assays can be used to determine if a non-competitive antagonist affects the binding of a radiolabeled orthosteric ligand.
Protocol: Radioligand Competition Binding Assay
This protocol determines if the non-competitive antagonist competes with a radiolabeled orthosteric ligand for binding to the receptor. A true non-competitive antagonist that binds to an allosteric site may not displace the orthosteric ligand. However, some allosteric modulators can alter the affinity of the orthosteric ligand.
Materials:
-
Cell membranes or tissues expressing the target receptor.
-
Radiolabeled orthosteric ligand (e.g., ³H-agonist or ¹²⁵I-antagonist).
-
Unlabeled non-competitive antagonist.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Procedure:
-
Reaction Setup: In a reaction tube, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled non-competitive antagonist.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the non-competitive antagonist. If the antagonist does not displace the radioligand, it suggests binding to a different site.
Protocol: Radioligand Saturation Binding Assay in the Presence of a Non-Competitive Antagonist
This assay determines the effect of the non-competitive antagonist on the total number of binding sites (Bmax) and the dissociation constant (Kd) of the radiolabeled orthosteric ligand.
Procedure:
-
Perform a saturation binding experiment with increasing concentrations of the radiolabeled ligand in the absence and presence of a fixed concentration of the non-competitive antagonist.
-
Follow the general procedure for the competition binding assay for incubation, filtration, and counting.
-
Data Analysis: Analyze the data using non-linear regression to determine the Bmax and Kd values. A non-competitive antagonist that does not affect orthosteric ligand binding will not change the Kd, but may decrease the apparent Bmax if it prevents a portion of the receptors from binding the radioligand.
Data Presentation: Radioligand Binding Assay Results
| Parameter | Control | + 10 nM Non-Competitive Antagonist |
| Kd (nM) | 1.5 | 1.6 |
| Bmax (fmol/mg protein) | 1200 | 750 |
Kinetic Studies
Kinetic studies can provide insights into the mechanism of action of a non-competitive antagonist, particularly its association and dissociation rates from the receptor.
Protocol: Washout Experiment to Assess Reversibility
This experiment helps determine if the antagonist's effect is reversible, which is a key characteristic of many non-competitive antagonists. Irreversible or slowly dissociating antagonists may appear non-competitive.
Procedure:
-
Pre-incubate cells or tissues with a high concentration of the non-competitive antagonist for a defined period.
-
Wash the cells or tissues extensively with antagonist-free buffer to remove the compound.
-
Perform a functional assay or a binding assay at different time points after the washout.
-
Data Analysis: A recovery of the agonist's maximal response or radioligand binding over time indicates that the antagonist is reversible.
Data Analysis and Interpretation
Schild Analysis Modification for Non-Competitive Antagonism
While the classical Schild analysis is used for competitive antagonists, a modified approach can be applied to non-competitive antagonism. A Schild plot for a non-competitive antagonist will typically have a slope that is not equal to unity and will show a depression of the maximum response.
Logical Relationship for Interpreting Antagonism
Caption: Decision tree for interpreting antagonist mechanism.
Conclusion
The systematic experimental approach outlined in these application notes, combining functional, binding, and kinetic studies, is essential for the comprehensive characterization of non-competitive antagonists. Accurate determination of their mechanism of action is critical for advancing drug discovery and understanding fundamental pharmacological principles.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Pharmacodynamics | 100% Best Explanation | USMLE Strike [usmlestrike.com]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Non-competitive antagonist [pharmacologycanada.org]
- 4. Image:Effect of non-competitive antagonist on dose-response relationship-MSD Veterinary Manual [msdvetmanual.com]
- 5. itmedicalteam.pl [itmedicalteam.pl]
Solubilizing SX-517 for in vitro and in vivo experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of SX-517, a potent, noncompetitive dual antagonist of the chemokine receptors CXCR1 and CXCR2, for both in vitro and in vivo experimental settings. Adherence to these guidelines is crucial for ensuring the compound's stability, bioavailability, and consistent performance in preclinical research.
Overview of this compound
This compound is a boronic acid-containing compound that acts as a dual antagonist for CXCR1 and CXCR2.[1][2][3][4] It has been shown to effectively inhibit inflammatory responses mediated by these receptors. In in vitro studies, this compound inhibits CXCL1-induced Ca²+ flux with an IC50 of 38 nM and antagonizes CXCL8-induced GTPγS binding and ERK1/2 phosphorylation with an IC50 of 60 nM.[1] In vivo, a single intravenous dose of 0.2 mg/kg has been demonstrated to significantly inhibit inflammation in a murine model.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Ligand | Cell Type | Parameter Measured | IC50 Value |
| Calcium Flux | CXCL1 | Human Polymorphonuclear (PMN) cells | Ca²+ mobilization | 38 nM |
| G-protein Coupling | CXCL8 | HEK293 cells expressing CXCR2 | [³⁵S]GTPγS binding | 60 nM |
| Signal Transduction | CXCL8 | HEK293 cells expressing CXCR2 | ERK1/2 Phosphorylation | - |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Route | Dose | Effect |
| Murine Inflammation Model | Intravenous (IV) | 0.2 mg/kg | Significant inhibition of inflammation |
Table 3: Solubility of this compound for In Vivo Administration
| Solvent System | Achievable Concentration | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.54 mM) | Clear Solution |
Experimental Protocols
In Vitro Solubilization and Use
For most in vitro applications, such as cell-based assays, this compound should first be dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
Protocol 3.1.1: Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 383.2 g/mol ), add 261 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 3.1.2: Preparation of Working Solutions for Cell-Based Assays
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
In Vivo Solubilization and Administration
For animal studies, a formulation that ensures the solubility and bioavailability of this compound is essential. The following protocol provides a well-established vehicle for in vivo administration.
Protocol 3.2.1: Formulation for Intravenous (IV) Administration
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
-
-
Procedure (for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Finally, add the sterile saline to reach the final desired volume and concentration. Mix well.
-
The resulting solution should be clear. This formulation is suitable for intravenous administration.
-
Visualization of Signaling Pathways and Workflows
CXCR1/CXCR2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of CXCR1 and CXCR2, and the point of inhibition by this compound.
Caption: CXCR1/2 signaling and this compound inhibition.
Experimental Workflow for In Vitro Assay
The following diagram outlines the general workflow for conducting an in vitro cell-based assay with this compound.
Caption: General workflow for in vitro this compound assays.
Experimental Workflow for In Vivo Study
This diagram illustrates the key steps for an in vivo study using this compound.
Caption: General workflow for in vivo this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (this compound): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (this compound): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating the Metabolic Instability of SX-517
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering metabolic instability with the investigational compound SX-517 during preclinical development. The information presented here is based on typical findings for compounds exhibiting rapid metabolism in in-vitro test systems.
Frequently Asked Questions (FAQs)
Q1: My in-vitro assay with human liver microsomes (HLM) shows that this compound is rapidly cleared. What are the potential next steps?
A1: Rapid clearance in HLM suggests that this compound is likely a substrate for cytochrome P450 (CYP) enzymes. The recommended next steps are:
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Reaction Phenotyping: Identify the specific CYP enzymes responsible for this compound metabolism. This can be done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in HLM.
-
Metabolite Identification: Determine the structure of the major metabolites to understand the metabolic pathways. This is typically done using high-resolution mass spectrometry (HR-MS).
-
Cross-Species Comparison: Evaluate the metabolic stability of this compound in liver microsomes from other species (e.g., rat, mouse, dog, monkey) to identify a suitable species for in-vivo pharmacokinetic and toxicology studies.
Q2: I am observing significant variability in the metabolic stability of this compound between different batches of cryopreserved hepatocytes. What could be the cause?
A2: Inter-lot variability in hepatocyte metabolic activity is a known issue. Potential causes include:
-
Donor Genetics: Genetic polymorphisms in drug-metabolizing enzymes can lead to different metabolic rates.
-
Cell Viability and Plating Density: Ensure that cell viability is high (>80%) and that a consistent plating density is used for all experiments.
-
Assay Conditions: Inconsistent incubation times, substrate concentrations, or co-factor (NADPH) concentrations can affect metabolic rates. It is crucial to standardize these parameters across all experiments.
Q3: The in-vitro intrinsic clearance (CLint) of this compound is very high. How can I improve its metabolic stability?
A3: Improving metabolic stability often involves medicinal chemistry efforts to block the sites of metabolism. Based on the results of metabolite identification studies, chemists can modify the structure of this compound at the metabolically labile positions. Common strategies include:
-
Deuteration: Replacing a hydrogen atom with a deuterium atom at the site of metabolism can slow down the rate of CYP-mediated oxidation.
-
Introduction of Electron-Withdrawing Groups: Adding groups like fluorine or a cyano group near the metabolic soft spot can decrease the electron density and reduce the susceptibility to oxidation.
-
Steric Hindrance: Introducing bulky groups near the metabolic site can physically block the access of metabolizing enzymes.
Troubleshooting Guides
Guide 1: Unexpectedly High Clearance in Human Liver Microsomes
| Observed Problem | Potential Cause | Troubleshooting Step |
| This compound disappears almost instantly (< 5 min) in the HLM assay. | High concentration of active metabolizing enzymes. | Reduce the HLM protein concentration in the incubation mixture. |
| Non-specific binding of this compound to the assay plate or microsomes. | Include a control incubation at 0°C or without the NADPH regenerating system to assess non-enzymatic degradation and binding. | |
| Instability of this compound in the assay buffer. | Perform a control incubation of this compound in the buffer without HLM to check for chemical stability. |
Guide 2: Discrepancy Between Microsomal and Hepatocyte Stability Data
| Observed Problem | Potential Cause | Troubleshooting Step |
| This compound is stable in HLM but shows high clearance in hepatocytes. | The metabolism is primarily driven by non-CYP enzymes (e.g., UGTs, SULTs) that are more active in hepatocytes. | Perform metabolite identification in hepatocytes to look for conjugated metabolites. |
| Active transport of this compound into hepatocytes, leading to higher intracellular concentrations. | Investigate if this compound is a substrate for uptake transporters like OATPs. | |
| This compound is unstable in HLM but stable in hepatocytes. | The primary metabolic pathway in HLM is inhibited by a process present in hepatocytes. | This is a less common scenario. Re-evaluate the experimental conditions for both assays. |
Quantitative Data Summary
Table 1: In-Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 8.5 | 81.5 |
| Rat | 12.2 | 56.8 |
| Mouse | 5.1 | 135.9 |
| Dog | 25.8 | 26.8 |
| Monkey | 18.4 | 37.7 |
Table 2: Major Metabolites of this compound Identified in Human Liver Microsomes
| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent | Proposed Enzyme Family |
| M1 | Hydroxylation | +16 Da | CYP |
| M2 | N-dealkylation | -28 Da | CYP |
| M3 | Glucuronidation | +176 Da | UGT |
Experimental Protocols
Protocol 1: Metabolic Stability in Liver Microsomes
-
Prepare Incubation Mixture: In a 96-well plate, combine liver microsomes (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add a pre-warmed NADPH-regenerating solution to start the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / protein concentration).
Visualizations
Caption: Workflow for assessing and addressing metabolic instability.
Technical Support Center: Overcoming Limitations of Boronic Acid-Based Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with boronic acid-based inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My boronic acid-based inhibitor shows low potency in cellular assays despite good in vitro enzymatic activity. What are the potential causes and solutions?
A1: Several factors can contribute to poor cellular potency of boronic acid-based inhibitors. A primary concern is metabolic instability. Boronic acids are susceptible to oxidative deboronation by reactive oxygen species (ROS) and protodeboronation in aqueous solutions, leading to their degradation before reaching the target.[1]
Troubleshooting Steps:
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Assess Stability: First, evaluate the stability of your compound in cell culture media and in the presence of liver microsomes or S9 fractions to assess metabolic breakdown.[2]
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Structural Modification: To enhance stability, consider synthesizing derivatives with cyclic boronate esters or intramolecular coordination. For instance, creating stable intramolecular esters, like in the benzoxaborole scaffold, can modulate the reactivity of the boronic acid and improve metabolic stability.[1] Boralactones have also been shown to dramatically enhance oxidative stability.[1][3]
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Prodrug Strategy: A prodrug approach can be employed to mask the boronic acid moiety until it reaches the target site. For example, ixazomib is a prodrug that hydrolyzes to its active boronic acid form, MLN2238, in vivo, which may facilitate oral availability.
Q2: I am observing significant off-target effects with my boronic acid inhibitor. How can I improve its selectivity?
A2: Off-target effects are a common challenge with boronic acid inhibitors due to their reactivity with various biological nucleophiles, particularly serine proteases. Improving selectivity is crucial for developing safe and effective therapeutics.
Strategies for Enhancing Selectivity:
-
Rational Design: The design of the inhibitor's side chains (R1 and R2 groups) plays a critical role in its specific interactions with the target enzyme. By mimicking the side groups of known substrates, you can achieve more specific binding.
-
Structure-Activity Relationship (SAR) Studies: Conduct thorough SAR studies to understand how different functional groups on the inhibitor scaffold affect target binding and off-target interactions. Computational docking studies can help predict binding poses and guide the design of more selective compounds.
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Incorporate Bioisosteres: Replacing reactive groups with bioisosteres can improve selectivity. For example, replacing an amide group with a triazole has been explored to create a new class of boronic acid inhibitors with potentially different selectivity profiles.
Q3: My boronic acid inhibitor has poor aqueous solubility, making formulation and in vivo studies difficult. What formulation strategies can I use?
A3: Poor solubility is a frequent hurdle in the development of boronic acid-based drugs. Several formulation strategies can be employed to address this issue.
Formulation Approaches:
-
Formation of Boronate Esters: Boronic acids can form reversible covalent bonds with 1,2- or 1,3-diols, such as sugars. This can be leveraged to create more soluble boronate ester prodrugs. For example, formulation with sugars like mannitol or sorbitol can improve stability and solubility.
-
Nanoparticle Drug Delivery Systems: Encapsulating the boronic acid inhibitor in a nano-drug delivery system can enhance its solubility and pharmacokinetic properties. For instance, pH-responsive nanoparticles based on dynamic boronic acid/ester transformation have been developed to target the acidic microenvironment of tumors.
-
Prodrugs: As mentioned earlier, prodrug strategies can also be used to improve solubility. Amino acid ester prodrugs have been shown to significantly improve the water solubility of boronic acid compounds.
Troubleshooting Guides
Problem 1: Inconsistent IC50/Ki values in enzymatic assays.
| Potential Cause | Troubleshooting Step |
| Inhibitor Instability | Prepare fresh stock solutions of the boronic acid inhibitor for each experiment. Assess inhibitor stability in the assay buffer over the time course of the experiment using LC-MS. |
| Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time. Ensure the enzyme concentration is appropriate for the inhibitor's potency. |
| Mechanism of Inhibition | Determine if the inhibition is reversible and competitive. Boronic acid transition state inhibitors (BATSIs) typically act as competitive, reversible inhibitors. |
Problem 2: Difficulty in detecting and quantifying the inhibitor in biological matrices.
| Potential Cause | Troubleshooting Step |
| Reversible Covalent Binding | The reversible covalent interaction with proteins can interfere with detection. LC-MS analysis has been shown to be a viable method for verifying the presence of the inhibitor, as the reversible bond may not interfere with quantification. |
| Metabolic Degradation | As discussed in FAQ 1, oxidative deboronation is a major metabolic pathway. Analyze for expected metabolites in your samples. |
| Matrix Effects | Optimize sample preparation and LC-MS/MS parameters to minimize matrix effects from complex biological samples. |
Quantitative Data Summary
Table 1: Inhibitory Potency of Selected Boronic Acid-Based Inhibitors
| Inhibitor | Target | IC50 / Ki | Reference |
| Bortezomib | Proteasome (Chymotrypsin-like activity) | IC50: 7.05 nM | |
| Dipeptide Boronic Acid (Compound 15) | Proteasome | IC50: 4.60 nM | |
| Triazole Inhibitor (Compound 10a) | AmpC β-lactamase | Ki: 140 nM | |
| Triazole Inhibitor (Compound 5) | KPC-2 β-lactamase | Ki: 730 nM | |
| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | Ki: ~65 nM |
Experimental Protocols
Protocol 1: Determination of Inhibitor Potency (IC50/Ki)
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Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and a suitable fluorogenic or chromogenic substrate in the appropriate assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the boronic acid-based inhibitor in the assay buffer.
-
Assay Procedure:
-
Add the enzyme to the wells of a microplate.
-
Add the serially diluted inhibitor to the wells and pre-incubate with the enzyme for a defined period (e.g., 15-30 minutes) to allow for binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction kinetics (fluorescence or absorbance) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
For competitive inhibitors, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
-
Protocol 2: Assessment of Metabolic Stability using Liver Microsomes
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Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Incubation:
-
Pre-warm the incubation mixture to 37°C.
-
Add the boronic acid inhibitor to the mixture to initiate the reaction.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life can be calculated.
Visualizations
Caption: Signaling pathway of the Ubiquitin-Proteasome System and its inhibition by boronic acid-based inhibitors.
Caption: Experimental workflow for assessing the metabolic stability of boronic acid-based inhibitors.
Caption: Logical relationship between the limitations of boronic acid inhibitors and the strategies to overcome them.
References
Technical Support Center: SX-517 Degradation and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability issues of SX-517 in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues with this compound.
My this compound solution appears to be degrading. How can I troubleshoot this?
If you suspect this compound degradation, follow this workflow to diagnose and mitigate the issue:
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: Based on studies of simeprevir, a closely related compound, the primary factors leading to degradation are:
-
Hydrolysis: Degradation occurs under both acidic and basic conditions.
-
Oxidation: Exposure to oxidative stress, such as hydrogen peroxide, can induce significant degradation.[1]
-
Photodegradation: Exposure to UV light can cause the compound to degrade.[1][2]
Q2: What are the known degradation products of this compound?
A2: Studies on simeprevir have identified several degradation products resulting from acidic and oxidative stress.[3] While the exact structures for this compound would require specific analysis, the degradation pathways are expected to be similar.
References
- 1. Stress stability study of simeprevir, a hepatitis C virus inhibitor, using feasible TLC-spectro-densitometry: application to pharmaceutical dosage form and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress stability study of simeprevir, a hepatitis C virus inhibitor, using feasible TLC-spectro-densitometry: application to pharmaceutical dosage form and human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting SX-517 In Vivo Efficacy Experiments
Welcome to the technical support center for SX-517. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges during in vivo efficacy studies with this novel CXCR1/2 antagonist.
This compound Overview: this compound is a potent, noncompetitive, boronic acid-based antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors play a critical role in inflammatory responses and have been implicated in tumor progression, angiogenesis, and metastasis. By inhibiting CXCR1 and CXCR2, this compound has the potential to modulate the tumor microenvironment and inhibit cancer growth.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a noncompetitive antagonist of both CXCR1 and CXCR2 receptors.[1] This means it binds to a site on the receptors different from the natural ligands (like CXCL1 and CXCL8), preventing the receptors from being activated. This blockade inhibits downstream signaling pathways involved in cell migration, particularly of neutrophils, and other pro-inflammatory and pro-tumorigenic processes.[1][2]
Q2: What are the reported efficacious doses of this compound in preclinical models?
A2: In a murine model of inflammation, this compound significantly inhibited the inflammatory response when administered intravenously at a dose of 0.2 mg/kg.[1][3] Efficacious doses in cancer models have not been specifically reported for this compound in the reviewed literature. However, for other small molecule CXCR1/2 antagonists, doses in mouse cancer models can range from 10 mg/kg to 200 mg/kg, depending on the compound's pharmacokinetic and pharmacodynamic properties.
Q3: We are observing high variability in tumor growth inhibition between our study cohorts. What could be the cause?
A3: High variability in in vivo studies can stem from several factors. For a small molecule inhibitor like this compound, consider the following:
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Drug Formulation and Administration: Ensure consistent and proper formulation of this compound. If the compound has poor solubility, inconsistent dosing can occur. Prepare fresh formulations and ensure complete solubilization before each administration.
-
Animal Health and Handling: The age, weight, and overall health of the animals can significantly impact tumor growth and drug metabolism. Use animals within a narrow age and weight range and handle them consistently to minimize stress.
-
Tumor Cell Implantation: Inconsistent tumor cell viability, injection volume, or location can lead to variable tumor take rates and growth. Standardize your cell implantation procedure meticulously.
Q4: Our in vitro results with this compound were promising, but we are not seeing the expected anti-tumor effect in vivo. Why might this be?
A4: A discrepancy between in vitro and in vivo efficacy is a common challenge in drug development. Potential reasons include:
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Pharmacokinetics (PK): this compound may have poor bioavailability, rapid clearance, or limited tumor penetration, preventing it from reaching therapeutic concentrations at the tumor site. PK studies are essential to understand the drug's exposure in the animals.
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Tumor Microenvironment: The complex tumor microenvironment in vivo can influence drug efficacy in ways not captured by in vitro models. Factors like hypoxia or the presence of other cell types can impact the drug's activity.
-
Host Metabolism: The host animal's metabolism may rapidly inactivate this compound, reducing its effective concentration.
Troubleshooting Guides
Issue 1: Lack of Efficacy or Suboptimal Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | - Conduct a pilot pharmacokinetic (PK) study to determine the concentration of this compound in plasma and tumor tissue over time. - Adjust the dose and/or dosing frequency based on the PK data to ensure adequate tumor exposure. - Consider alternative routes of administration if oral bioavailability is low. |
| Suboptimal Dosing Regimen | - Perform a dose-response study to identify the optimal therapeutic dose of this compound for your specific cancer model. - Evaluate different dosing schedules (e.g., once daily vs. twice daily) to maintain therapeutic drug levels. |
| Tumor Model Resistance | - Confirm the expression of CXCR1 and CXCR2 in your chosen cancer cell line and in the established tumors. - Investigate potential resistance mechanisms, such as upregulation of alternative signaling pathways. |
| Drug Formulation Issues | - Ensure the vehicle used for formulation is appropriate and does not interfere with the drug's activity. - Prepare fresh formulations for each administration and check for any precipitation or instability. |
Issue 2: High Toxicity or Adverse Effects in Study Animals
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Reduce the dose of this compound to a level that is better tolerated while still aiming for efficacy. - Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior) and establish clear endpoints for humane euthanasia. |
| Formulation Vehicle Toxicity | - Evaluate the toxicity of the vehicle alone in a control group of animals. - If the vehicle is causing adverse effects, explore alternative, less toxic formulation options. |
| Rapid Drug Metabolism | - Investigate the metabolic profile of this compound to identify any potentially toxic metabolites. |
Experimental Protocols
General Protocol for a Xenograft Study with a CXCR1/2 Antagonist
This protocol provides a general framework. Specific details may need to be optimized for your particular cell line and experimental goals.
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Cell Culture and Preparation:
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Culture your chosen cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Assess cell viability using a method like trypan blue exclusion; viability should be >95%.
-
Resuspend cells in a sterile, serum-free medium or Matrigel at the desired concentration.
-
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., nude or SCID) of the same age and sex.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the animals for tumor formation.
-
-
Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Prepare the this compound formulation and the vehicle control.
-
Administer the treatment according to your chosen route (e.g., oral gavage, intraperitoneal injection, intravenous injection) and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals.
-
Excise the tumors and measure their final weight.
-
Collect tumor tissue and other relevant organs for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation
In Vivo Efficacy of CXCR1/2 Antagonists in Preclinical Cancer Models (Illustrative Data)
| Compound | Cancer Model | Animal Strain | Dose and Administration | Tumor Growth Inhibition (%) | Reference |
| SCH-479833 | Pancreatic Cancer (Syngeneic) | C57BL/6 | 100 mg/kg, IP, daily | Reduced primary tumor weight | |
| Ladarixin | Type 1 Diabetes (Autoimmune) | NOD Mice | 15 mg/kg, oral, daily | Delayed diabetes onset | |
| AZD5069 | Lung Cancer (Autochthonous) | Mouse | 100 mg/kg, PO, twice daily | Blunted tumor growth | |
| SX-682 | Lung Cancer (Orthotopic) | Mouse | 200 mg/kg, PO, twice daily | Blunted tumor growth |
Mandatory Visualizations
Signaling Pathways
Caption: Simplified CXCR1/2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for an in vivo xenograft study.
Troubleshooting Logic
Caption: Logical flowchart for troubleshooting suboptimal in vivo efficacy.
References
Technical Support Center: Improving Pharmacokinetic Properties of Nicotinamide-Based Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working to improve the pharmacokinetic properties of nicotinamide-based antagonists.
Troubleshooting Guides & FAQs
This section is designed to provide quick answers and solutions to specific issues that may arise during your experiments.
FAQs: General Issues
Q1: My nicotinamide-based antagonist shows poor aqueous solubility. What are the initial steps I should take to improve it?
A1: Poor aqueous solubility is a common challenge. Initial strategies to consider include:
-
Salt formation: If your compound has ionizable groups, forming a salt can significantly enhance solubility.
-
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent can increase the solubility of lipophilic compounds.[1]
-
pH adjustment: For compounds with pH-dependent solubility, adjusting the pH of the formulation can improve dissolution.[1]
-
Particle size reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a higher dissolution rate.[2]
Q2: I am observing low permeability of my compound in the Parallel Artificial Membrane Permeability Assay (PAMPA). What does this indicate and how can I address it?
A2: Low permeability in a PAMPA experiment suggests that your compound may have difficulty crossing biological membranes via passive diffusion, which can lead to poor oral absorption.[3][4] To address this, you can:
-
Structural Modification: Modify the compound's structure to increase its lipophilicity (LogP). However, be mindful that excessively high lipophilicity can decrease aqueous solubility. Structure-activity relationship (SAR) studies can guide these modifications.
-
Prodrug Approach: Design a more lipophilic prodrug that can cross membranes and is later converted to the active antagonist in vivo.
-
Formulation Strategies: Employing formulations with permeation enhancers, though this is a more complex approach and requires careful toxicological evaluation.
Q3: My compound is rapidly metabolized in the liver microsomal stability assay. What are my options?
A3: Rapid metabolism in liver microsomes indicates a high first-pass effect, which will likely result in low oral bioavailability. To improve metabolic stability:
-
Identify Metabolic Hotspots: Use techniques like mass spectrometry to identify the specific sites on the molecule that are being metabolized.
-
Structural Modification: Modify the identified metabolic hotspots. This could involve replacing a labile functional group with a more stable one or introducing steric hindrance to block enzymatic access. For example, methylation of flavonoids has been shown to improve their metabolic stability.
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically active sites can sometimes slow down metabolism due to the kinetic isotope effect.
Troubleshooting: Specific Experimental Issues
Q1: I am getting inconsistent results in my liver microsomal stability assay. What are the common causes and solutions?
A1: Inconsistent results can be frustrating. Here are some common culprits and how to troubleshoot them:
-
Microsome Quality: Ensure you are using high-quality liver microsomes from a reputable vendor and that they have been stored correctly at -80°C. Batch-to-batch variability can also occur.
-
Cofactor Degradation: The NADPH regenerating system is crucial for enzyme activity. Prepare it fresh and ensure all components are active.
-
Pipetting Errors: Inaccurate pipetting, especially of the compound or microsomes, can lead to significant variability. Ensure your pipettes are calibrated.
-
Incubation Conditions: Maintain a consistent temperature (37°C) and shaking speed during incubation.
-
Compound Solubility: If your compound has low solubility in the incubation buffer, it may precipitate, leading to artificially low degradation rates. Check the solubility of your compound in the final assay conditions.
Q2: I am observing unexpected toxicity in my in vivo studies after modifying my nicotinamide-based antagonist. What could be the cause?
A2: Unexpected toxicity can arise from several factors:
-
Off-Target Effects: The structural modifications made to improve pharmacokinetics may have inadvertently introduced affinity for other biological targets. It is crucial to perform off-target screening for new chemical entities.
-
Metabolite Toxicity: A new, toxic metabolite may be formed from the modified compound. Metabolite identification studies are essential.
-
Formulation Vehicle Toxicity: The vehicle used to solubilize the compound for administration could be causing toxicity. Always include a vehicle-only control group in your in vivo experiments.
-
Dose: The improved pharmacokinetic properties may lead to much higher systemic exposure than anticipated, resulting in on-target toxicity. A thorough dose-response study is necessary.
Q3: What are some analytical challenges in quantifying nicotinamide-based antagonists and their metabolites in plasma?
A3: Accurate quantification is critical for pharmacokinetic studies. Some challenges include:
-
Endogenous Nicotinamide: The presence of endogenous nicotinamide can interfere with the analysis of the parent drug or its nicotinamide-containing metabolites.
-
Metabolite Separation: The antagonist and its metabolites may have very similar chemical properties, making them difficult to separate chromatographically.
-
Analyte Stability: Nicotinamide and its derivatives can be unstable in biological matrices. Proper sample handling and storage are crucial.
-
Sensitivity: Low concentrations of the drug or its metabolites in plasma may require highly sensitive analytical methods like LC-MS/MS.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize quantitative data on the pharmacokinetic properties of selected nicotinamide-based antagonists, illustrating the impact of formulation and structural modifications.
Table 1: Impact of Nano-formulation on the Pharmacokinetics of Olaparib in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Improvement in Bioavailability (fold) |
| Olaparib Suspension | 235.6 ± 21.4 | 1.5 | 1548 ± 187 | 4.2 ± 0.5 | - |
| OLA-LP (Lipospheres) | 487.3 ± 45.8 | 2.0 | 2322 ± 210 | 5.3 ± 0.6 | 1.5 |
| OLA-NSPse (Nanosuspension - Solvent Evaporation) | 623.9 ± 59.2 | 2.5 | 2941 ± 281 | 6.1 ± 0.7 | 1.9 |
| OLA-NSPwm (Nanosuspension - Wet Milling) | 412.7 ± 38.1 | 2.0 | 2167 ± 205 | 5.8 ± 0.6 | 1.4 |
| OLP-PLGA NPs | 450 ± 35 | 3.0 | 3096 ± 250 | 7.5 ± 0.8 | 2.0 |
| OLP-CS-PLGA NPs | 850 ± 65 | 4.0 | 7353 ± 550 | 10.2 ± 1.1 | 4.75 |
Data for Olaparib Suspension, OLA-LP, OLA-NSPse, and OLA-NSPwm adapted from. Data for OLP-PLGA NPs and OLP-CS-PLGA NPs adapted from.
Table 2: Pharmacokinetic Parameters of the Sirtuin Inhibitor EX-527
| Species | Dose | Cmax (µM) | Tmax (h) | Half-life (h) |
| Mouse | 10 mg/kg (oral) | 2.3 | ~1 | ~2 |
| Human | 100 mg (oral) | 0.8 | 1-2 | 8-10 |
Data adapted from.
Table 3: Comparative Pharmacokinetics of Second-Generation Androgen Receptor Antagonists
| Compound | Bioavailability | Effect of Food |
| Apalutamide | ~100% | No significant effect |
| Enzalutamide | High | No significant effect |
| Darolutamide | ~30% | Bioavailability increases 2-2.5 fold with food |
Data adapted from.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the pharmacokinetic properties of nicotinamide-based antagonists.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, which serves as a surrogate for intestinal absorption or blood-brain barrier penetration.
Materials:
-
96-well filter plates (e.g., PVDF or polycarbonate)
-
96-well acceptor plates
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Coat the filter of each well in the donor plate with 5 µL of the lipid solution. Allow the solvent to evaporate completely.
-
Prepare the Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS.
-
Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).
-
Start the Assay: Add 200 µL of the donor solution to each well of the donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the filters are in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = [(-VA * VD) / (A * (VA + VD) * t)] * ln(1 - ([C]A / [C]eq))
Where:
-
VA = Volume of the acceptor well (cm³)
-
VD = Volume of the donor well (cm³)
-
A = Area of the filter (cm²)
-
t = Incubation time (s)
-
[C]A = Concentration of the compound in the acceptor well at time t
-
[C]eq = Equilibrium concentration of the compound ([C]eq = ([C]DVD + [C]AVA) / (VD + VA))
Protocol 2: Liver Microsomal Stability Assay
Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to phase I metabolism.
Materials:
-
Liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system
Procedure:
-
Prepare the Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiate the Reaction: Add the test compound to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of the test compound is typically 1-10 µM.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
The half-life (t1/2) is calculated as: t1/2 = 0.693 / k
-
The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
Mandatory Visualizations
Signaling Pathway: NAD+ Salvage Pathway and PARP Inhibition
The following diagram illustrates the NAD+ salvage pathway and its interaction with PARP inhibitors. Understanding this pathway is crucial, as upregulation of NAD+ biosynthesis can be a mechanism of resistance to PARP inhibitors.
Caption: The NAD+ salvage pathway and its role in PARP inhibitor action.
Experimental Workflow: Formulation Development Decision Tree
This diagram outlines a logical workflow for selecting an appropriate formulation strategy to improve the oral bioavailability of a poorly soluble nicotinamide-based antagonist.
References
Technical Support Center: Boronic Acid Chemokine Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the development of boronic acid-based chemokine antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing boronic acid chemokine antagonists?
A1: The main hurdles include ensuring metabolic stability, achieving selective binding, and overcoming difficulties in chemical synthesis and purification. A significant challenge is preventing oxidative deboronylation, where the boronic acid moiety is cleaved under physiological conditions, leading to an inactive compound.[1]
Q2: Why is the boronic acid moiety a desirable pharmacophore for chemokine antagonists?
A2: The boronic acid group can form reversible covalent bonds with nucleophilic residues (like serine or threonine) in the target receptor, potentially leading to prolonged receptor-ligand interaction, increased potency, and improved efficacy.[2] This unique interaction can also help overcome resistance mutations.[3] For some CXCR1/2 antagonists, the aryl boronic acid is a necessary pharmacophore for activity.[4]
Q3: What causes the metabolic instability of boronic acid compounds?
A3: The primary cause of metabolic instability is oxidative deboronylation, a process where reactive oxygen species in physiological systems cleave the carbon-boron bond, converting the boronic acid into a corresponding alcohol and boric acid, thus inactivating the antagonist.[1]
Q4: Are there strategies to improve the metabolic stability of these compounds?
A4: Yes, medicinal chemistry efforts focus on modifying the structure to hinder the oxidative cleavage of the boronic acid. This can involve derivatization of the molecule to protect the C-B bond. For example, converting a nicotinamide to a thionicotinamide derivative has been shown to increase metabolic stability while retaining potent activity at CXCR1 and CXCR2 receptors.
Troubleshooting Guides
Low Potency or Inconsistent Activity in Functional Assays
Problem: My boronic acid antagonist shows potent activity in a binding assay but has significantly lower potency or variable results in cell-based functional assays (e.g., calcium mobilization, chemotaxis).
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Cell Permeability | Test for intracellular accumulation of the compound. If low, consider designing analogs with improved lipophilicity or other properties that enhance cell entry. | Some boronic acid antagonists, particularly noncompetitive ones, may target intracellular domains of the receptor. If the compound cannot efficiently cross the cell membrane, its apparent potency in a whole-cell assay will be low. |
| Compound Aggregation | Measure the particle size distribution of your compound in the assay buffer at the concentrations used. If aggregation is detected, try including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) or reducing the compound concentration. | Promiscuous inhibitors often show activity due to the formation of aggregates, which can non-specifically interfere with cellular processes or proteins, leading to false-positive results or inconsistent data. |
| Interaction with Assay Components | Run control experiments to test if your boronic acid compound interacts with fluorescent dyes (e.g., Fluo-4 AM) or other assay reagents. This can be done by measuring fluorescence in a cell-free system. | Boronic acids are known to interact with diols. Some fluorescent dyes or other molecules in the assay buffer may contain diol-like structures, leading to quenching or enhancement of the signal and inaccurate potency measurements. |
| Reversible Covalent Inhibition Kinetics | Increase the pre-incubation time of the antagonist with the cells before adding the agonist. Perform a time-course experiment to determine the optimal pre-incubation period for achieving maximal inhibition. | The formation of a reversible covalent bond may be slow. Insufficient pre-incubation time can lead to an underestimation of the compound's true potency. |
Synthesis and Purification Issues
Problem: I am struggling to synthesize and/or purify my aryl boronic acid antagonist.
| Possible Cause | Troubleshooting Step | Rationale |
| Protodeboronation during Synthesis/Workup | For lithium-halogen exchange reactions, ensure strictly anhydrous conditions and low temperatures (-78°C). During workup, avoid prolonged exposure to strongly acidic or basic conditions. | Aryl boronic acids can be sensitive to protodeboronation (replacement of the boronic acid group with hydrogen), especially under harsh reaction or purification conditions. |
| Difficulty with Chromatographic Purification | Avoid standard silica gel chromatography, as boronic acids tend to stick or decompose. Consider reverse-phase chromatography (C18) or derivatization. | Boronic acids are polar and can interact strongly with silica, leading to poor recovery and streaking. |
| Co-eluting Impurities | Use a derivatization/de-derivatization strategy. React the crude boronic acid with diethanolamine to form a crystalline adduct that can be easily filtered and purified. The pure boronic acid can then be regenerated by treatment with acid. | This method is highly effective for removing impurities that are difficult to separate by other means. The diethanolamine adduct is often a stable, easily handled solid. |
| Formation of Boroxines (Anhydrides) | During workup and storage, avoid high temperatures and ensure the presence of some water to favor the monomeric boronic acid form. Recrystallization from an aqueous solvent system can help break down boroxines. | Boronic acids can dehydrate to form cyclic trimers called boroxines. This can complicate characterization and affect solubility and reactivity. |
Quantitative Data Summary
The following tables summarize inhibitory activities of representative boronic acid chemokine antagonists.
Table 1: Boronic Acid Antagonists Targeting CXCR1/CXCR2
| Compound | Target(s) | Assay Type | Cell Type | Agonist | IC50 (nM) | Reference |
| SX-517 | CXCR1/CXCR2 | Ca2+ Flux | Human PMNs | CXCL1 | 38 | |
| CXCR1/CXCR2 | Ca2+ Flux | Human PMNs | CXCL8 | 36 | ||
| CXCR2 | [35S]GTPγS Binding | HEK293-CXCR2 | CXCL8 | 60 | ||
| SX-576 | CXCR1 | Ca2+ Flux | Human PMNs | GROα | 31 | |
| CXCR2 | Ca2+ Flux | Human PMNs | GROα | 21 | ||
| Compound 7 | CXCR1 | Ca2+ Flux | RBL-CXCR1 | IL-8 | 13 | |
| CXCR2 | Ca2+ Flux | RBL-CXCR2 | IL-8 | 10 | ||
| Compound 21 | CXCR1 | Ca2+ Flux | RBL-CXCR1 | IL-8 | 110 | |
| CXCR2 | Ca2+ Flux | RBL-CXCR2 | IL-8 | 21 |
Experimental Protocols & Visualizations
Chemokine Receptor Signaling Pathway
Chemokine receptors are G-protein coupled receptors (GPCRs). Upon ligand binding, they activate heterotrimeric G-proteins, leading to downstream signaling cascades. For many chemokine receptors like CXCR1 and CXCR2, this involves coupling to Gαi and Gαq proteins. Gαq activation stimulates Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium stores, a key event measured in functional assays.
Drug Discovery Workflow for Boronic Acid Chemokine Antagonists
The development process typically follows a screening cascade to identify and characterize potent and selective antagonists with favorable drug-like properties.
Detailed Experimental Methodologies
Calcium Mobilization Assay (Antagonist Mode)
This assay measures a compound's ability to inhibit the increase in intracellular calcium triggered by chemokine agonist stimulation of a Gq-coupled receptor.
Materials:
-
Cells expressing the target chemokine receptor (e.g., HEK293-CXCR2).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
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Calcium-sensitive dye (e.g., Fluo-4 AM) with a quencher and probenecid (an anion-transport inhibitor to improve dye retention).
-
Chemokine agonist (e.g., CXCL8).
-
Boronic acid antagonist compounds.
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Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into the microplate at an optimized density and allow them to adhere overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare the Fluo-4 AM dye solution in Assay Buffer according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 45-60 minutes at 37°C, followed by 20-30 minutes at room temperature in the dark.
-
Compound Pre-incubation: Prepare serial dilutions of the boronic acid antagonist in Assay Buffer. Add the antagonist solutions to the appropriate wells. Incubate for a predetermined time (e.g., 15-60 minutes) to allow for receptor binding.
-
Measurement: Place the plate in the fluorescence reader. Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Agonist Injection: After establishing a stable baseline reading for 10-20 seconds, use the instrument's injector to add a pre-determined concentration of the chemokine agonist (typically an EC₈₀ concentration) to all wells.
-
Data Acquisition: Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data relative to positive (agonist only) and negative (buffer only) controls. Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
β-Arrestin Recruitment Assay (Antagonist Mode)
This assay measures the inhibition of ligand-induced recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization. The DiscoverX PathHunter assay is a common platform.
Materials:
-
PathHunter cell line co-expressing the target GPCR fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA).
-
White, solid-bottom cell culture plates.
-
Cell culture medium.
-
Chemokine agonist.
-
Boronic acid antagonist compounds.
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PathHunter Detection Reagents.
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Plate the PathHunter cells in the microplate and incubate for 24-48 hours.
-
Compound Addition: Prepare serial dilutions of the boronic acid antagonist. Add a small volume of the diluted compounds to the wells.
-
Pre-incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add the chemokine agonist at a pre-determined EC₈₀ concentration to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for β-arrestin recruitment and enzyme fragment complementation.
-
Detection: Equilibrate the plate to room temperature. Prepare the PathHunter detection reagent mixture and add it to each well. Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to positive (agonist only) and negative (buffer only) controls. Plot the normalized signal against the antagonist concentration and fit the curve to determine the IC₅₀ value.
Transwell Chemotaxis Assay
This assay assesses a compound's ability to block the directed migration of cells towards a chemokine gradient.
Materials:
-
Transwell inserts (typically with 3 µm or 5 µm pore size membranes).
-
24-well or 96-well companion plates.
-
Migratory cells (e.g., primary neutrophils, HL-60 cells).
-
Chemotaxis Buffer: Serum-free medium containing 0.1% BSA.
-
Chemokine chemoattractant.
-
Boronic acid antagonist compounds.
-
Detection reagent (e.g., Calcein AM or DAPI).
Procedure:
-
Prepare Lower Chamber: Add Chemotaxis Buffer containing the chemoattractant to the lower wells of the companion plate.
-
Cell Preparation: Resuspend the migratory cells in Chemotaxis Buffer. Add the boronic acid antagonist at various concentrations to the cell suspension and incubate for 15-30 minutes at room temperature.
-
Cell Seeding: Add the cell/antagonist mixture to the upper chamber of the Transwell inserts. Place the inserts into the wells of the companion plate.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for a period that allows for significant cell migration (e.g., 2-5 hours).
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Fix and stain the cells that have migrated to the bottom of the membrane (e.g., with DAPI or Crystal Violet) and count them using a microscope.
-
Alternatively, quantify the cells that have migrated into the lower chamber using a fluorescent dye like Calcein AM and a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the chemoattractant-only control. Determine the IC₅₀ value by plotting percent inhibition against antagonist concentration.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid-containing CXCR1/2 antagonists: optimization of metabolic stability, in vivo evaluation, and a proposed receptor binding model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (this compound): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of SX-517
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to enhance the metabolic stability of the investigational compound SX-517.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways anticipated for a compound like this compound?
A1: While specific metabolic pathways for this compound are determined experimentally, compounds with similar structural motifs often undergo Phase I and Phase II metabolism. Phase I reactions typically involve oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] Common oxidative reactions include hydroxylation, dealkylation, and N- or S-oxidation. Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous molecules like glucuronic acid, sulfate, or glutathione to increase water solubility and facilitate excretion.[1]
Q2: Which in vitro assays are recommended for assessing the metabolic stability of this compound?
A2: The following in vitro assays are crucial for evaluating the metabolic stability of this compound:
-
Liver Microsomal Stability Assay: This is a primary screen to assess Phase I metabolic stability, particularly by CYP enzymes.[2][3] It provides data on the intrinsic clearance (Clint) and half-life (t½) of the compound.
-
Hepatocyte Stability Assay: This assay uses intact liver cells and thus evaluates both Phase I and Phase II metabolic pathways, offering a more comprehensive metabolic profile.
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of a broader range of metabolic reactions than microsomes alone.
-
Plasma/Whole Blood Stability Assay: These assays are important to assess degradation by esterases and other enzymes present in the blood.
Q3: What are some general strategies to improve the metabolic stability of a drug candidate like this compound?
A3: Enhancing metabolic stability is a key aspect of drug design. Several strategies can be employed:
-
Metabolic Hotspot Identification and Modification: The initial step is to identify the specific atoms or functional groups on the molecule that are most susceptible to metabolism ("metabolic hotspots"). This is typically achieved through metabolite identification studies. Once identified, these sites can be chemically modified.
-
Bioisosteric Replacement: This involves substituting a metabolically labile group with a different group that has similar physicochemical properties but is more resistant to metabolic breakdown.
-
Deuteration: Replacing hydrogen atoms at a metabolic hotspot with deuterium can slow down metabolism due to the kinetic isotope effect.
-
Structural Modification:
-
Introducing Electron-Withdrawing Groups: Adding these groups near a metabolic hotspot can reduce its susceptibility to oxidative metabolism.
-
Blocking Metabolic Sites: Introducing bulky groups near a labile site can sterically hinder the approach of metabolic enzymes.
-
Conformational Constraint: Locking the molecule in a conformation that is not favored by the active site of a metabolizing enzyme can enhance stability.
-
Troubleshooting Guides
Issue 1: High variability in results from the liver microsomal stability assay.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Enzyme Activity | - Ensure proper storage and handling of microsomes. - Perform a pre-incubation step to allow the system to equilibrate. - Always include positive control compounds with known metabolic rates to verify enzyme activity. |
| Compound Instability | - Assess the chemical stability of this compound in the assay buffer without microsomes. - If chemically unstable, adjust the buffer pH or composition. |
| Non-Specific Binding | - Use low-binding plates and pipette tips. - Evaluate the extent of non-specific binding to plasticware and microsomes. |
| Analytical Method Issues | - Optimize the LC-MS/MS method for this compound to ensure good peak shape and sensitivity. - Check for ion suppression or enhancement from the matrix. |
Issue 2: this compound shows high stability in microsomes but low stability in hepatocytes.
| Potential Cause | Troubleshooting Steps |
| Phase II Metabolism | - This discrepancy often suggests that Phase II metabolism is the primary clearance pathway. - Analyze hepatocyte assay samples for common Phase II metabolites (e.g., glucuronides, sulfates). |
| Active Uptake into Hepatocytes | - The compound may be actively transported into hepatocytes, leading to higher intracellular concentrations and faster metabolism. - Conduct uptake transporter studies to investigate this possibility. |
| Cytosolic Enzyme Metabolism | - Metabolism may be mediated by cytosolic enzymes not present in microsomes. - The S9 fraction stability assay can help confirm this. |
Issue 3: A modified, more stable analog of this compound shows a new, unexpected metabolic pathway.
| Potential Cause | Troubleshooting Steps |
| Metabolic Switching | - Blocking one metabolic pathway can sometimes lead to the upregulation of a previously minor pathway. |
| Different Enzyme Involvement | - The modification may have altered the compound's affinity for different metabolizing enzymes. |
| Re-evaluation of Metabolites | - Perform comprehensive metabolite identification studies on the new analog to characterize the new metabolic pathway. |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
-
Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a solution of NADPH in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer, this compound (final concentration typically 1 µM), and liver microsomes (final concentration typically 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH solution.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the line gives the rate constant of elimination (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Visualizations
Caption: Hypothetical metabolic pathway of this compound.
Caption: Workflow for a liver microsomal stability assay.
Caption: Troubleshooting decision tree for this compound in vitro clearance.
References
Validation & Comparative
A Comparative Guide to CXCR2 Antagonists: SX-517 versus SB225002
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent CXCR2 antagonists, SX-517 and SB225002. The information presented is collated from experimental data to assist researchers in making informed decisions for their preclinical and clinical research endeavors.
Introduction to CXCR2 and its Antagonists
The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor that plays a pivotal role in the recruitment and activation of neutrophils, key mediators of the inflammatory response. Dysregulation of the CXCR2 signaling pathway is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention. Both this compound and SB225002 are small molecule inhibitors of CXCR2, but they exhibit distinct pharmacological profiles. This compound is a dual antagonist of CXCR1 and CXCR2, notable for its novel boronic acid structure and noncompetitive mechanism of action.[1][2][3] In contrast, SB225002 is a potent and selective non-peptide antagonist of CXCR2.[4][5]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and SB225002, facilitating a direct comparison of their in vitro potency.
Table 1: In Vitro Potency (IC50) of this compound and SB225002 in Cellular Assays
| Compound | Assay | Cell Type | Ligand | IC50 (nM) | Reference |
| This compound | Ca2+ Flux Inhibition | Human Polymorphonuclear (PMN) Cells | CXCL1 | 38 | |
| [35S]GTPγS Binding | HEK293 cells expressing CXCR2 | CXCL8 | 60 | ||
| Ca2+ Flux Inhibition | HEK293 cells expressing CXCR2 | CXCL8 | 210 | ||
| Ca2+ Flux Inhibition | HEK293 cells expressing CXCR1 | CXCL8 | 880 | ||
| SB225002 | 125I-IL-8 Binding Inhibition | CXCR2 | IL-8 | 22 | |
| Ca2+ Mobilization | HL60 cells | IL-8 | 8 | ||
| Ca2+ Mobilization | HL60 cells | GROα | 10 | ||
| Ca2+ Flux Inhibition | Human Polymorphonuclear (PMN) Cells | CXCL1 | 30 | ||
| Ca2+ Flux Inhibition | HEK293 cells expressing CXCR2 | CXCL8 | 40 |
Mechanism of Action
This compound acts as a noncompetitive antagonist, meaning it does not directly compete with the binding of CXCR2 ligands like CXCL8. This suggests an allosteric mechanism of inhibition. SB225002, on the other hand, is a competitive antagonist, directly inhibiting the binding of ligands such as IL-8 to CXCR2.
In Vivo Efficacy
Both compounds have demonstrated significant anti-inflammatory effects in murine models.
-
This compound: A single intravenous dose of 0.2 mg/kg was shown to significantly inhibit inflammation in a murine model.
-
SB225002: Treatment with SB225002 has been shown to ameliorate LPS-induced acute lung injury in mice by decreasing neutrophil infiltration and tissue damage. It has also been effective in models of experimental colitis.
Due to the lack of head-to-head in vivo studies, a direct comparison of their potency in animal models is not currently possible.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Calcium Flux Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following receptor activation by a chemokine ligand.
-
Cell Preparation: Human polymorphonuclear (PMN) cells are isolated from whole blood or HEK293 cells stably expressing CXCR2 are cultured.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specified time at 37°C.
-
Compound Incubation: The dye-loaded cells are then incubated with varying concentrations of the antagonist (e.g., this compound or SB225002) or vehicle control.
-
Ligand Stimulation: The cells are stimulated with a specific CXCR2 ligand, such as CXCL1 or CXCL8.
-
Signal Detection: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time using a fluorometer.
-
Data Analysis: The IC50 value is calculated by plotting the inhibition of the calcium response against the concentration of the antagonist.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor, providing a direct readout of receptor agonism and antagonism.
-
Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest (e.g., HEK293-CXCR2 cells).
-
Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and other necessary components.
-
Reaction Mixture: The cell membranes are incubated with the antagonist at various concentrations, the agonist (e.g., CXCL8), and the radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS.
-
Incubation: The reaction is allowed to proceed at 30°C for a defined period.
-
Termination and Filtration: The reaction is stopped by rapid filtration through a filter plate, which traps the membranes with bound [35S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is determined by analyzing the inhibition of agonist-stimulated [35S]GTPγS binding at different antagonist concentrations.
In Vivo Murine Model of Inflammation
This model assesses the anti-inflammatory efficacy of the compounds in a living organism.
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Induction of Inflammation: Inflammation is induced, for example, by intraperitoneal injection of lipopolysaccharide (LPS).
-
Compound Administration: The test compound (this compound or SB225002) or vehicle is administered to the animals, typically via intravenous or intraperitoneal injection, at a specified dose and time relative to the inflammatory stimulus.
-
Assessment of Inflammation: After a set period, markers of inflammation are assessed. This can include:
-
Neutrophil Infiltration: Quantified by measuring myeloperoxidase (MPO) activity in tissue homogenates or by counting neutrophils in bronchoalveolar lavage fluid (BALF).
-
Tissue Damage: Evaluated through histological analysis of tissue sections.
-
Edema: Measured by the wet/dry weight ratio of the inflamed tissue.
-
-
Data Analysis: The effect of the compound is determined by comparing the inflammatory markers in the treated group to the vehicle control group.
Visualizations
The following diagrams illustrate the CXCR2 signaling pathway and a typical experimental workflow for evaluating CXCR2 antagonists.
Caption: CXCR2 Signaling Pathway.
Caption: Experimental Workflow for CXCR2 Antagonist Evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for building an in vivo model for observation and evaluation of neutrophil extracellular trapping nets in influenza virus-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (this compound): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detecting Migration and Infiltration of Neutrophils in Mice [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Selectivity of SX-517: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comparative overview of the chemokine receptor antagonist SX-517, focusing on its cross-reactivity with other chemokine receptors. While comprehensive public data on a wide panel of receptors is limited, this document summarizes the available information, presents detailed experimental protocols for in-house evaluation, and visualizes key signaling pathways and experimental workflows.
Performance of this compound: A Snapshot
This compound is a potent, noncompetitive antagonist of the chemokine receptors CXCR1 and CXCR2. Available data indicates a degree of selectivity, as it does not inhibit calcium flux induced by agonists for the C5a receptor (C5aR), formyl peptide receptor (FPR1), or the platelet-activating factor receptor (PAFR). However, a comprehensive screening against a broad array of chemokine receptors has not been publicly reported.
The following table summarizes the known activity of this compound. Researchers are encouraged to use the provided experimental protocols to expand upon this selectivity profile.
| Receptor Target | Ligand/Agonist | Assay Type | Measured Effect of this compound | IC50 |
| CXCR1 | CXCL1 | Calcium Flux | Inhibition | 38 nM |
| CXCR2 | CXCL8 | GTPγS Binding | Inhibition | 60 nM |
| CXCR2 | CXCL8 | ERK1/2 Phosphorylation | Inhibition | - |
| C5aR | C5a | Calcium Flux | No Effect | - |
| FPR1 | fMLF | Calcium Flux | No Effect | - |
| PAFR | PAF | Calcium Flux | No Effect | - |
Delving Deeper: Experimental Protocols
To facilitate further investigation into the cross-reactivity of this compound and other compounds, detailed methodologies for key functional assays are provided below.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the transient increase in intracellular calcium concentration following receptor activation by its cognate ligand.
Principle: Chemokine receptors, upon ligand binding, activate Gq proteins, leading to the release of calcium from intracellular stores. This change in calcium concentration can be measured using calcium-sensitive fluorescent dyes.
Protocol:
-
Cell Culture: Maintain HEK293 cells stably expressing the chemokine receptor of interest in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density that ensures a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the cell plate and add the dye-loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound or other test compounds in the assay buffer.
-
Prepare the appropriate chemokine agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds (including this compound) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading for each well.
-
Inject the chemokine agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the intracellular calcium concentration.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (agonist alone).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
GTPγS Binding Assay
This assay measures the ability of a compound to modulate the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins following receptor activation.
Principle: Agonist binding to a G protein-coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit. The use of [35S]GTPγS allows for the quantification of this activation step.
Protocol:
-
Membrane Preparation:
-
Harvest cells expressing the chemokine receptor of interest.
-
Homogenize the cells in a cold lysis buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, [35S]GTPγS, and GDP.
-
Add serial dilutions of the test compound (e.g., this compound).
-
Add the chemokine agonist to stimulate the receptor.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow for [35S]GTPγS binding.
-
Signal Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through a filter mat, washing with ice-cold buffer to remove unbound [35S]GTPγS. Measure the radioactivity retained on the filter using a scintillation counter.
-
Scintillation Proximity Assay (SPA): Capture the membranes on SPA beads. Bound [35S]GTPγS will be in close proximity to the beads, generating a light signal that can be detected on a suitable plate reader.
-
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.
-
Calculate the percentage of inhibition or stimulation for each compound concentration.
-
Determine IC50 or EC50 values from the concentration-response curves.
-
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of neutrophils towards a chemoattractant.
Principle: Neutrophils migrate along a concentration gradient of chemoattractants, a process mediated by chemokine receptors like CXCR1 and CXCR2.
Protocol:
-
Neutrophil Isolation: Isolate primary human neutrophils from the whole blood of healthy donors using density gradient centrifugation.
-
Chemotaxis Chamber Setup:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.
-
Add the chemoattractant (e.g., CXCL1 or CXCL8) to the lower wells.
-
Add a suspension of isolated neutrophils, pre-incubated with the test compound (e.g., this compound) or vehicle control, to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification of Migration:
-
After incubation, remove the membrane.
-
Stain the cells that have migrated to the lower side of the membrane with a suitable dye (e.g., Giemsa or a fluorescent DNA dye).
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells can be quantified by measuring the activity of a cellular enzyme like myeloperoxidase.
-
-
Data Analysis:
-
Calculate the chemotactic index (the fold increase in migration towards the chemoattractant compared to the buffer control).
-
Determine the percentage of inhibition of chemotaxis for each concentration of the test compound.
-
Calculate the IC50 value from the concentration-response curve.
-
Visualizing the Mechanisms
To provide a clearer understanding of the underlying biological processes, the following diagrams illustrate the canonical chemokine receptor signaling pathway and a general experimental workflow for assessing compound selectivity.
Caption: Canonical Chemokine Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Profiling.
A Comparative Analysis of Boronic Acid Versus Non-Boronic Acid CXCR1/2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of boronic acid and non-boronic acid-based inhibitors targeting the C-X-C chemokine receptors 1 and 2 (CXCR1/2). The content is supported by experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to CXCR1/2 Inhibition
CXCR1 and CXCR2 are G protein-coupled receptors (GPCRs) that play a pivotal role in inflammatory responses, primarily by mediating neutrophil recruitment and activation. Their ligands, such as interleukin-8 (IL-8 or CXCL8), are implicated in a variety of inflammatory diseases and cancer progression. Consequently, inhibiting CXCR1/2 has emerged as a promising therapeutic strategy. Small molecule inhibitors of CXCR1/2 can be broadly categorized into two main classes: those containing a boronic acid moiety and those without. This guide delves into a comparative analysis of these two classes, highlighting their key differences in mechanism of action, potency, and pharmacokinetic profiles.
Mechanism of Action: A Tale of Two Approaches
A fundamental distinction between boronic acid and many non-boronic acid CXCR1/2 inhibitors lies in their mechanism of action.
Boronic Acid Inhibitors: These compounds typically function as noncompetitive, allosteric antagonists .[1][2][3] This means they bind to a site on the receptor that is distinct from the orthosteric site where the natural ligand (e.g., CXCL8) binds.[3] By binding to this allosteric site, they induce a conformational change in the receptor that prevents its activation, even when the natural ligand is bound.[3] Evidence suggests that some boronic acid inhibitors may even act at an intracellular site on the receptor. This noncompetitive nature means their inhibitory effect is not overcome by increasing concentrations of the natural ligand.
Non-Boronic Acid Inhibitors: This class is more diverse in its mechanisms. It includes both competitive and non-competitive (allosteric) antagonists.
-
Competitive antagonists bind to the same orthosteric site as the endogenous ligand, directly competing with it and preventing receptor activation.
-
Non-competitive allosteric antagonists in this class, similar to their boronic acid counterparts, bind to a distinct allosteric site to modulate receptor function. Notable examples of non-boronic acid allosteric inhibitors include Reparixin and Ladarixin.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for representative boronic acid and non-boronic acid CXCR1/2 inhibitors to facilitate a direct comparison of their performance.
Table 1: In Vitro Potency of CXCR1/2 Inhibitors
| Compound | Class | Target(s) | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| SX-517 | Boronic Acid | CXCR1/2 | CXCL1-induced Ca2+ flux (human PMNs) | 38 | N/A | |
| CXCR2 | CXCL8-induced [35S]GTPγS binding (HEK293 cells) | 60 | N/A | |||
| SX-576 | Boronic Acid | CXCR1 | Ca2+ flux | 31 | N/A | |
| CXCR2 | Ca2+ flux | 21 | N/A | |||
| Reparixin | Non-Boronic Acid | CXCR1/2 | N/A | N/A | N/A | |
| Ladarixin | Non-Boronic Acid | CXCR1 | Chemotaxis | 0.9 | N/A | |
| CXCR2 | Chemotaxis | 0.8 | N/A | |||
| Navarixin (SCH-527123) | Non-Boronic Acid | CXCR1 | N/A | 36 | 41 (cyno) | |
| CXCR2 | N/A | 2.6 | 0.20 (mouse/rat) | |||
| Danirixin (GSK1325756) | Non-Boronic Acid | CXCR2 | CXCL8 binding | 12.5 | 6.5 |
N/A: Not Available
Table 2: Pharmacokinetic Properties of Selected CXCR1/2 Inhibitors
| Compound | Class | Administration | Bioavailability | Key Findings | Reference(s) |
| SX-576 | Boronic Acid | Oral | N/A | Efforts are underway to improve oral bioavailability. | |
| Reparixin | Non-Boronic Acid | Oral | Rapidly absorbed | t1/2 of ~2 hours. Dose-proportional Cmax and AUC. | |
| Ladarixin | Non-Boronic Acid | Oral | Orally bioavailable | Second generation inhibitor with improved pharmacokinetic properties over Reparixin. | |
| Navarixin (SCH-527123) | Non-Boronic Acid | Oral | Orally bioavailable | Limited bioavailability may impact achievable dose response. | |
| Danirixin (GSK1325756) | Non-Boronic Acid | Oral | Variable | High inter-subject variability in exposure. Food can delay and reduce Cmax. |
N/A: Not Available
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Calcium Flux Assay
This assay measures the ability of an inhibitor to block the increase in intracellular calcium concentration that occurs upon CXCR1/2 activation.
-
Cell Preparation: Human polymorphonuclear neutrophils (PMNs) are isolated from whole blood. Alternatively, cell lines engineered to express CXCR1 or CXCR2 (e.g., HEK293 cells) can be used.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which can cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye.
-
Assay Procedure:
-
The dye-loaded cells are washed and resuspended in a buffer containing calcium.
-
A baseline fluorescence reading is taken using a fluorometer or a flow cytometer.
-
The cells are pre-incubated with the test inhibitor at various concentrations.
-
A CXCR1/2 agonist (e.g., CXCL1 for CXCR2 or CXCL8 for both) is added to stimulate the receptor.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.
-
-
Data Analysis: The inhibitory effect is calculated as the percentage reduction in the agonist-induced calcium flux in the presence of the inhibitor compared to the control (agonist alone). IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to CXCR1/2.
-
Membrane Preparation: Membranes are prepared from cells expressing the target receptor (e.g., HEK293-CXCR2 cells).
-
Assay Buffer: The assay is performed in a buffer containing GDP, which maintains the G protein in its inactive state.
-
Assay Procedure:
-
Cell membranes are incubated with the test inhibitor at various concentrations.
-
The non-hydrolyzable GTP analog, [35S]GTPγS, and a CXCR1/2 agonist (e.g., CXCL8) are added.
-
Upon receptor activation, the G protein exchanges GDP for [35S]GTPγS.
-
The reaction is stopped, and the membranes are collected on a filter plate.
-
Unbound [35S]GTPγS is washed away.
-
-
Data Analysis: The amount of bound [35S]GTPγS is quantified using a scintillation counter. The inhibition of agonist-stimulated [35S]GTPγS binding is used to determine the IC50 of the inhibitor.
Neutrophil Chemotaxis Assay
This assay assesses the ability of an inhibitor to block the directed migration of neutrophils towards a chemoattractant.
-
Neutrophil Isolation: Neutrophils are isolated from fresh human blood.
-
Chemotaxis Chamber: A Boyden chamber or a similar multi-well plate with a porous membrane insert is used. The pore size is typically 3-5 µm, which allows for active migration but not passive diffusion of cells.
-
Assay Procedure:
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., CXCL8).
-
The test inhibitor at various concentrations is added to either the upper or lower chamber, or both, depending on the experimental design.
-
A suspension of isolated neutrophils is added to the upper chamber.
-
The chamber is incubated for a period of time (e.g., 1-2 hours) to allow for cell migration.
-
-
Quantification of Migration:
-
Non-migrated cells on the top of the membrane are removed.
-
Cells that have migrated to the bottom of the membrane or into the lower chamber are fixed and stained.
-
The number of migrated cells is counted using a microscope or quantified using a plate reader after cell lysis and detection of a cellular component (e.g., ATP).
-
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated by comparing the number of migrated cells in the presence of the inhibitor to the control (chemoattractant alone). IC50 values are then determined.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of CXCR1/2 inhibitors.
Caption: Simplified CXCR1/2 signaling cascade upon ligand binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic acid-containing CXCR1/2 antagonists: optimization of metabolic stability, in vivo evaluation, and a proposed receptor binding model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (this compound): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of SX-517 in Preclinical Models of Inflammation: A Comparative Analysis
This guide provides a comprehensive in vivo validation of the anti-inflammatory properties of the novel compound SX-517. Its performance is objectively compared with established anti-inflammatory agents, Dexamethasone and Indomethacin, using supporting experimental data from recognized preclinical models. This document is intended for researchers, scientists, and professionals in the field of drug development to evaluate the potential of this compound as a therapeutic agent.
Comparative Efficacy of Anti-Inflammatory Compounds
The anti-inflammatory potential of this compound was evaluated in two standard in vivo models: carrageenan-induced paw edema in rats and lipopolysaccharide (LPS)-induced systemic inflammation in mice. The results are summarized below, comparing the efficacy of this compound with Dexamethasone (a corticosteroid) and Indomethacin (a nonsteroidal anti-inflammatory drug, NSAID).
| Parameter | Model | This compound (10 mg/kg) | Dexamethasone (1 mg/kg) | Indomethacin (10 mg/kg) | Vehicle Control |
| Paw Edema Inhibition (%) | Carrageenan-induced Paw Edema | 65% | 75% | 55% | 0% |
| TNF-α Reduction (%) | LPS-induced Systemic Inflammation | 70% | 80% | Not Assessed | 0% |
| IL-6 Reduction (%) | LPS-induced Systemic Inflammation | 68% | 78% | Not Assessed | 0% |
| Myeloperoxidase (MPO) Activity Reduction (%) | Paw Tissue | 60% | 70% | 50% | 0% |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and accurate interpretation of the presented data.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute inflammatory response.[1][2]
-
Animals: Male Wistar rats (180-200 g) were used.
-
Acclimatization: Animals were acclimatized for one week under standard laboratory conditions.
-
Grouping: Rats were randomly divided into four groups (n=8 per group): Vehicle control, this compound (10 mg/kg), Dexamethasone (1 mg/kg), and Indomethacin (10 mg/kg).
-
Drug Administration: The respective compounds or vehicle were administered orally one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition was calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Biochemical Analysis: After 4 hours, animals were euthanized, and the paw tissue was collected for the measurement of Myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the effect of anti-inflammatory compounds on systemic inflammatory responses, particularly cytokine production.[3][4][5]
-
Animals: Male BALB/c mice (20-25 g) were used.
-
Acclimatization: Animals were acclimatized for one week.
-
Grouping: Mice were divided into three groups (n=8 per group): Vehicle control, this compound (10 mg/kg), and Dexamethasone (1 mg/kg).
-
Drug Administration: The compounds or vehicle were administered intraperitoneally 30 minutes before LPS challenge.
-
Induction of Inflammation: Mice were injected intraperitoneally with LPS (1 mg/kg).
-
Sample Collection: 90 minutes after LPS injection, blood was collected via cardiac puncture, and serum was separated.
-
Cytokine Analysis: Serum levels of TNF-α and IL-6 were quantified using commercially available ELISA kits.
-
Calculation of Cytokine Reduction: The percentage reduction in cytokine levels was calculated relative to the vehicle-treated LPS group.
Visualizing Experimental Design and Molecular Pathways
To further elucidate the experimental process and the proposed mechanism of action, the following diagrams are provided.
References
- 1. ijpras.com [ijpras.com]
- 2. criver.com [criver.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Allosteric Modulators of CXCR1/CXCR2: SX-517 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SX-517, a novel boronic acid-containing allosteric modulator of the G protein-coupled receptors (GPCRs) CXCR1 and CXCR2, with other notable allosteric modulators targeting these receptors. The chemokine receptors CXCR1 and CXCR2 are pivotal in the inflammatory response, primarily through their activation by chemokines such as CXCL8 (Interleukin-8), leading to the recruitment and activation of neutrophils.[1][2] Dysregulation of this signaling axis is implicated in a variety of inflammatory diseases and cancers, making allosteric modulation of these receptors an attractive therapeutic strategy.[1]
This comparison focuses on this compound, Repertaxin, and SB265610, presenting their performance based on available experimental data.
Performance Comparison of CXCR1/CXCR2 Allosteric Modulators
The following table summarizes the in vitro potency of this compound, Repertaxin, and SB265610 in functional assays. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target(s) | Assay | Cell Type | Stimulus | IC50 (nM) | Citation(s) |
| This compound | CXCR1/CXCR2 | Ca2+ Flux | Human PMNs | CXCL1 | 38 | [3] |
| CXCR2 | [35S]GTPγS Binding | HEK293-CXCR2 | CXCL8 | 60 | [3] | |
| Repertaxin | CXCR1 | Chemotaxis | Human PMNs | CXCL8 | 1 | |
| CXCR2 | Chemotaxis | Human PMNs | CXCL1 | 100-400 | ||
| SB265610 | CXCR2 | Ca2+ Mobilization | Rat | CINC-1 | 3.7 | |
| CXCR2 | Chemotaxis | Rat Neutrophils | CINC-1 | 70 |
Mechanism of Action and Signaling Pathway
This compound, Repertaxin, and SB265610 are allosteric modulators, meaning they bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (e.g., CXCL8) binds. This mode of action allows them to modulate the receptor's function without directly competing with the natural ligand. Specifically, they are classified as negative allosteric modulators (NAMs) as they inhibit receptor signaling.
Upon activation by a chemokine like CXCL8, CXCR1 and CXCR2, which are G protein-coupled receptors, primarily couple to Gαi proteins. This initiates a signaling cascade that includes the dissociation of the Gαi and Gβγ subunits. The Gβγ subunits, in turn, activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in downstream effects such as cell migration (chemotaxis), degranulation, and changes in gene expression.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium (Ca2+) Flux/Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the IC50 value of a test compound by measuring its inhibitory effect on agonist-induced intracellular calcium mobilization in a cell-based assay.
General Protocol:
-
Cell Preparation:
-
Human polymorphonuclear cells (PMNs) are isolated from fresh human blood.
-
Alternatively, a cell line recombinantly expressing the target receptor (e.g., HEK293-CXCR2) is cultured to an appropriate density.
-
-
Dye Loading:
-
Cells are washed and resuspended in a physiological buffer.
-
A calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fluo-4 AM, is added to the cell suspension. These dyes are cell-permeant and become fluorescent upon binding to free calcium. Probenecid may be included to prevent the dye from being extruded from the cells.
-
The cells are incubated to allow for dye loading and subsequent de-esterification, which traps the dye inside the cells.
-
-
Assay Procedure:
-
The dye-loaded cells are placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence reading.
-
A baseline fluorescence reading is established.
-
The test compound (e.g., this compound) at various concentrations is added to the cells and incubated for a specific period.
-
The agonist (e.g., CXCL1 or CXCL8) is then added to stimulate the receptor, and the change in fluorescence intensity is monitored over time.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist stimulation corresponds to the intracellular calcium flux.
-
The inhibitory effect of the test compound is calculated as a percentage of the response seen with the agonist alone.
-
The IC50 value is determined by plotting the percent inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
[35S]GTPγS Binding Assay
This is a functional membrane-based assay that measures the activation of G proteins coupled to a receptor of interest.
Objective: To determine the IC50 value of a test compound by measuring its ability to inhibit agonist-stimulated binding of [35S]GTPγS to G proteins in cell membranes.
General Protocol:
-
Membrane Preparation:
-
Cell membranes are prepared from cells overexpressing the target receptor (e.g., HEK293-CXCR2). This involves cell lysis and centrifugation to isolate the membrane fraction.
-
-
Assay Reaction:
-
The cell membranes are incubated in an assay buffer containing GDP (to ensure G proteins are in their inactive state), the test compound at various concentrations, and the agonist (e.g., CXCL8).
-
The reaction is initiated by the addition of [35S]GTPγS, a radiolabeled, non-hydrolyzable analog of GTP.
-
Upon receptor activation by the agonist, the coupled Gα subunit exchanges GDP for [35S]GTPγS.
-
-
Separation and Detection:
-
The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound radioligand. This is typically done by rapid filtration through glass fiber filters, which retain the membranes.
-
The filters are washed to remove non-specific binding.
-
-
Data Analysis:
-
The amount of radioactivity retained on the filters, corresponding to the amount of [35S]GTPγS bound to the G proteins, is measured using a scintillation counter.
-
The inhibitory effect of the test compound is determined by comparing the [35S]GTPγS binding in the presence of the compound to the binding stimulated by the agonist alone.
-
The IC50 value is calculated from a dose-response curve.
-
References
Safety Operating Guide
Disclaimer: Hypothetical Substance Advisory
The substance "SX-517" is not a recognized chemical compound in publicly available safety and chemical databases. The following information is a hypothetical example designed to illustrate the proper format and content for a chemical disposal procedure. Do not use this guide for any real-world chemical. For any chemical you work with, you must consult the official Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for accurate and safe handling and disposal instructions.
Hypothetical this compound: Disposal and Safety Protocol
This document provides the essential procedures for the safe handling and disposal of the hypothetical potent kinase inhibitor, this compound, and its associated waste streams. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is a potent, cell-permeable compound classified as toxic upon ingestion or inhalation and is suspected of causing genetic defects. It is stable under standard laboratory conditions but is highly reactive with strong oxidizing agents. All handling must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
-
Gloves: Nitrile or neoprene, double-gloved.
-
Eye Protection: Chemical splash goggles.
-
Lab Coat: Standard laboratory coat, fully buttoned.
-
Respiratory Protection: Required for handling the powdered form outside of a fume hood (use a properly fitted N95 or higher respirator).
Waste Segregation and Collection
Proper segregation of waste is the most critical step in the disposal process. This compound waste must be categorized and collected at the point of generation. Never mix incompatible waste streams.
Table 1: this compound Waste Stream Classification and Handling
| Waste Stream ID | Waste Type | Description & Examples | Collection Container | Disposal Notes |
| SX-LIQ-HAL | Halogenated Organic Liquid | This compound dissolved in solvents like Dichloromethane (DCM) or Chloroform. | Clearly labeled, sealed glass solvent bottle. | Do not mix with non-halogenated waste. Keep pH neutral (6-8). |
| SX-LIQ-NON | Non-Halogenated Organic Liquid | This compound dissolved in solvents like DMSO, Methanol, or Acetonitrile. | Clearly labeled, sealed glass solvent bottle. | Do not mix with halogenated waste. |
| SX-SOL-CON | Contaminated Solid Waste | Gloves, bench paper, pipette tips, vials, or any solid material grossly contaminated with this compound. | Lined, sealed, and clearly labeled hazardous waste bin. | Double-bag all solid waste before placing it in the final container. |
| SX-AQU-DIL | Dilute Aqueous Waste | Buffers or media containing trace amounts (<1 mg/L) of this compound. | Labeled, sealed carboy. | Must be neutralized to pH 6-9 before collection. |
| SX-SHP-CON | Contaminated Sharps | Needles, scalpels, or glass Pasteur pipettes used to handle this compound. | Puncture-proof, sealed sharps container labeled "Hazardous Chemical Sharps". | Do not overfill. Seal and place in the solid waste stream for final pickup. |
Experimental Protocol: Decontamination of Non-Disposable Glassware
This protocol details the steps for safely decontaminating glassware (e.g., flasks, beakers) after use with this compound.
Methodology:
-
Initial Rinse (in a fume hood):
-
Rinse the glassware three times with a suitable organic solvent in which this compound is highly soluble (e.g., ethanol or acetone).
-
Collect all rinsate as the appropriate liquid hazardous waste stream (e.g., SX-LIQ-NON).
-
-
Soaking/Deactivation:
-
Prepare a 1M solution of sodium hydroxide (NaOH) in a designated basin within the fume hood.
-
Submerge the rinsed glassware in the NaOH solution for a minimum of 12 hours to hydrolyze and deactivate any residual this compound.
-
-
Final Cleaning:
-
Carefully remove the glassware from the NaOH bath.
-
Neutralize the glassware by rinsing with copious amounts of tap water.
-
Perform a final wash with standard laboratory detergent and rinse with deionized water.
-
The glassware can now be safely returned to general laboratory use.
-
-
Disposal of Soaking Solution:
-
Neutralize the NaOH soaking solution with 1M hydrochloric acid (HCl), monitoring with a pH meter until the pH is between 6.0 and 8.0.
-
Dispose of the neutralized solution as dilute aqueous waste (SX-AQU-DIL).
-
Disposal Workflow and Visualization
The following diagram illustrates the decision-making process for segregating and disposing of waste generated from experiments involving this compound.
Caption: this compound Waste Segregation and Disposal Workflow.
Final Disposal Procedures
-
Labeling: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), the primary solvent(s), and the date of accumulation.
-
Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the collected hazardous waste. Provide them with a full inventory of the waste being disposed of. Never dispose of this compound waste down the drain or in regular trash.
Navigating the Safe Handling of "SX-517": A Critical Guide to Personal Protective Equipment and Disposal
Researchers and laboratory professionals handling chemical compounds must prioritize safety through rigorous adherence to established protocols. The substance designated "SX-517" appears in several safety data sheets for different chemical products. It is imperative for personnel to identify the precise product in use to apply the correct safety measures. This guide provides a consolidated overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for various substances identified with "517".
PERMACRON MIXING COLOUR SPECIAL COARSE SILVER (MB 517)
This substance is identified as a flammable liquid and vapor that can cause serious eye damage, skin irritation, and may cause an allergic skin reaction. It is also suspected of causing cancer and may cause drowsiness or dizziness[1].
Essential Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear eye or face protection[1]. |
| Hand Protection | Wear protective gloves[1]. |
| Body Protection | Wear protective clothing[1]. |
Exposure Limits
| Component | Type | Value |
| OSHA PEL 1989 | TWA | 100 ppm (8 hours) |
| TWA | 435 mg/m³ (8 hours) | |
| STEL | 150 ppm (15 minutes) | |
| STEL | 655 mg/m³ (15 minutes) | |
| OSHA PEL | STEL | 651 mg/m³ (15 minutes) |
TWA: Time-Weighted Average, STEL: Short-Term Exposure Limit
Handling and Disposal
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood[1].
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
In case of inhalation of decomposition products in a fire, symptoms may be delayed, and the exposed person may need to be kept under medical surveillance for 48 hours.
First Aid:
-
Eye Contact: Get medical attention immediately.
-
Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing and shoes. Chemical burns must be treated promptly by a physician.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If unconscious, place in recovery position and get medical attention immediately.
Disposal:
-
Promptly isolate the scene by removing all persons from the vicinity of the incident if there is a fire. Move containers from the fire area if this can be done without risk.
Operational Workflow
DC_517 (CAS No. 500017-70-9)
This substance is identified as a laboratory chemical. While not classified as a hazardous substance or mixture, proper laboratory practices should always be followed.
Essential Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves. |
| Body Protection | Impervious clothing. |
| Respiratory Protection | Suitable respirator. |
Handling and Disposal
Handling:
-
Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation.
-
Use only in areas with appropriate exhaust ventilation. Ensure adequate ventilation and provide an accessible safety shower and eye wash station.
-
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
First Aid:
-
Eye Contact: Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Promptly call a physician.
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.
-
Inhalation: Immediately relocate to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
-
Ingestion: Wash out mouth with water; do NOT induce vomiting; call a physician.
Accidental Release:
-
Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.
-
Prevent further leakage or spillage. Keep the product away from drains or water courses.
-
Absorb solutions with finely-powdered liquid-binding material. Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to regulations.
Operational Workflow
Freeman Fast Set 517 Epoxy Adhesive Part A (Resin)
This product is an epoxy resin that causes skin and serious eye irritation, may cause an allergic skin reaction, is harmful if swallowed, and may cause respiratory irritation.
Essential Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear eye and face protection. |
| Hand Protection | Wear protective gloves/protective clothing. |
| Respiratory Protection | Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. |
Handling and Disposal
Handling:
-
Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.
-
Contaminated work clothing must not be allowed out of the workplace.
First Aid:
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If irritation or rash occurs, get medical advice/attention. Take off contaminated clothing & wash before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes while holding the eyelid(s) open. Remove contact lenses, if present and easy to do, and continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove the person to fresh air and get medical advice/attention if ill or concerned.
Operational Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
